molecular formula C10H8Cl3NS B1585953 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride CAS No. 690632-83-8

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Cat. No.: B1585953
CAS No.: 690632-83-8
M. Wt: 280.6 g/mol
InChI Key: CSXLYGPSLQHDEK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a useful research compound. Its molecular formula is C10H8Cl3NS and its molecular weight is 280.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXLYGPSLQHDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383308
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-83-8
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis and characterization of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its derivatives are widely explored for a range of pharmacological activities.[1][2][3] This document outlines a robust and reproducible synthetic methodology based on the Hantzsch thiazole synthesis, followed by a detailed multi-technique approach for structural elucidation and purity confirmation. The causality behind experimental choices is explained, and best practices are highlighted to ensure the integrity and validity of the results. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel small molecules.

Introduction and Significance

Thiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2] The specific substitution pattern on the thiazole ring is critical in modulating the compound's pharmacological profile.[4] The title compound, this compound (CAS No. 690632-83-8)[5], is a valuable synthetic intermediate. Its structure features three key components:

  • A 2-arylthiazole core : The 3-chlorophenyl group at the 2-position provides a scaffold for potential interactions with biological targets.

  • A reactive chloromethyl group : The C4-chloromethyl substituent is a versatile handle for further chemical modifications via nucleophilic substitution, allowing for the generation of diverse compound libraries.[6]

  • A hydrochloride salt : This form often enhances the compound's solubility and stability, which is advantageous for handling and subsequent reactions.

The strategic combination of these features makes this molecule a valuable building block for the synthesis of more complex and potentially bioactive compounds.

Synthesis via Hantzsch Thiazole Condensation

The most direct and widely employed method for constructing the 2-aryl-4-(chloromethyl)thiazole scaffold is the Hantzsch thiazole synthesis.[1][7][8][9] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.

Principle and Rationale

The synthesis of this compound is achieved by the reaction of 3-chlorothiobenzamide and 1,3-dichloroacetone .

  • 3-Chlorothiobenzamide : This reagent provides the C2-aryl substituent and the nitrogen and sulfur atoms required for the thiazole ring. The 3-chloro substitution on the phenyl ring is a common feature in many bioactive molecules.

  • 1,3-Dichloroacetone : This α-haloketone serves as the three-carbon backbone of the thiazole ring and directly installs the reactive chloromethyl group at the 4-position.[1][6]

The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][8] The final product is isolated as the hydrochloride salt.

Experimental Protocol

Materials and Reagents:

  • 3-Chlorothiobenzamide

  • 1,3-Dichloroacetone

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorothiobenzamide (e.g., 10 mmol) in absolute ethanol (e.g., 50 mL).

  • To this solution, add 1,3-dichloroacetone (e.g., 10 mmol, 1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add concentrated hydrochloric acid (e.g., 1.0 mL) to the cooled solution to facilitate the precipitation of the hydrochloride salt.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting solid under vacuum to obtain this compound as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1. Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Reactant1 3-Chlorothiobenzamide Reaction Hantzsch Condensation (Ethanol, Reflux) Reactant1->Reaction Reactant2 1,3-Dichloroacetone Reactant2->Reaction Acidification Acidification (Conc. HCl) Reaction->Acidification Cooling Isolation Filtration & Washing (Diethyl Ether) Acidification->Isolation Precipitation Product 4-(Chloromethyl)-2-(3-chlorophenyl) thiazole hydrochloride Isolation->Product Drying

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

The following data represents expected values for this compound. Actual experimental values may vary slightly.

Technique Expected Observations Rationale
¹H NMR δ ~4.9 ppm (s, 2H, -CH₂Cl)δ ~7.5-8.0 ppm (m, 5H, Ar-H and thiazole-H)The singlet around 4.9 ppm is characteristic of the chloromethyl protons. The multiplet in the aromatic region corresponds to the protons on the 3-chlorophenyl ring and the C5-proton of the thiazole ring.
¹³C NMR δ ~45 ppm (-CH₂Cl)δ ~115-150 ppm (Aromatic and Thiazole carbons)δ ~168 ppm (Thiazole C2)Confirms the carbon framework. The downfield signal around 168 ppm is typical for the C2 carbon of the thiazole ring, which is bonded to both sulfur and nitrogen.
IR (KBr) ~3100-3000 cm⁻¹ (Ar C-H stretch)~1600 cm⁻¹ (C=N stretch)~1475 cm⁻¹ (C=C stretch)~700-800 cm⁻¹ (C-Cl stretch)Identifies key functional groups. The C=N and C=C stretching frequencies confirm the presence of the thiazole ring, while the C-Cl stretch supports the presence of the chloro substituents.
Mass Spec. (ESI+) m/z [M+H]⁺ corresponding to the free base (C₁₀H₇Cl₂NS). Calculated ~244.97.Determines the molecular weight of the free base of the compound, confirming its elemental composition.
Purity Assessment
  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane) suggests the absence of major impurities.

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₈Cl₃NS.

Characterization Workflow Diagram

CharacterizationWorkflow Figure 2. Characterization Workflow cluster_synthesis Post-Synthesis cluster_analysis Analytical Techniques cluster_validation Validation Crude Crude Product NMR NMR (¹H, ¹³C) Crude->NMR MS Mass Spectrometry Crude->MS IR IR Spectroscopy Crude->IR Purity Purity Analysis (TLC, MP, Elemental) Crude->Purity Structure Structure & Identity Confirmed NMR->Structure MS->Structure IR->Structure PurityLevel Purity Assessed Purity->PurityLevel

Caption: A logical flow for the structural and purity validation of the synthesized compound.

Safety, Handling, and Storage

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 1,3-Dichloroacetone is a lachrymator and should be handled with care.

  • Handling: The hydrochloride salt may be corrosive and hygroscopic. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound using the Hantzsch thiazole synthesis. The provided protocol, coupled with the comprehensive characterization workflow, offers a self-validating system for producing and confirming this valuable chemical intermediate. The insights into the rationale behind the procedural steps are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel thiazole derivatives for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring substituted with a reactive chloromethyl group and a 3-chlorophenyl moiety, makes it a potentially valuable intermediate for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, characterization, and application in research and development. This guide provides a consolidated overview of the available data on its properties, outlines experimental methodologies for its characterization, and discusses its potential applications and handling considerations.

I. Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to ascertain its molecular identity and structure.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This ring is substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a chloromethyl group. The hydrochloride salt form indicates that the thiazole nitrogen is protonated.

Caption: Molecular Structure of this compound.

Chemical Identification
IdentifierValue
CAS Number 690632-83-8[1]
Molecular Formula C₁₀H₈Cl₃NS[1]
Molecular Weight 280.60 g/mol [1]
Exact Mass 278.9440 g/mol [1]

II. Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in various environments and are fundamental to its application in drug development.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that much of this information is sourced from chemical suppliers and may not be derived from peer-reviewed experimental studies.

PropertyValueSource
Appearance Solid (form not specified)[1]
Melting Point 126 °C[1]
Solubility Soluble in water[1]
LogP (Octanol-Water Partition Coefficient) 5.004[1]
Polar Surface Area (PSA) 41.13 Ų[1]

Note: A comprehensive experimental determination of solubility in a range of pharmaceutically relevant solvents (e.g., ethanol, DMSO, acetone) is highly recommended for formulation development.

III. Experimental Protocols for Characterization

To ensure the identity, purity, and stability of this compound, a series of analytical techniques should be employed. The following are suggested experimental protocols.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Purification Purification (e.g., Recrystallization) Synthesis->Purification HCl_Salt Formation of Hydrochloride Salt Purification->HCl_Salt Identity Structural Identity (NMR, MS, IR) HCl_Salt->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity Properties Property Determination (Melting Point, Solubility, pKa) Purity->Properties

Caption: Proposed workflow for the synthesis and physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons from the 3-chlorophenyl ring, a singlet for the thiazole proton, and a singlet for the chloromethyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. The spectrum should show distinct signals for each carbon atom in the molecule, including those in the thiazole and phenyl rings, and the chloromethyl group.

Note: As of the date of this guide, publicly available experimental NMR data for this specific compound is not available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Analysis: Acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ of the free base. The isotopic pattern, particularly due to the presence of chlorine atoms, should be carefully analyzed to confirm the elemental composition.

Note: No publicly available experimental mass spectrometry data for this compound has been identified.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: Acquire the IR spectrum. Key characteristic absorption bands to look for would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the thiazole and phenyl rings, and C-Cl stretching.

Note: No publicly available experimental IR spectra for this compound have been found.

IV. Stability and Storage

Proper storage and handling are essential to maintain the integrity of the compound.

  • Storage Conditions: Based on supplier recommendations for similar compounds, it is advisable to store this compound in a cool, dry place, under an inert atmosphere to prevent degradation.

  • Stability: The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution. Therefore, the compound may be sensitive to moisture and nucleophilic solvents. Long-term stability studies are recommended to establish appropriate storage conditions and shelf-life.

V. Safety and Handling

Given the presence of a reactive chloromethyl group and the general nature of chlorinated organic compounds, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

VI. Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While basic identifying information is available from commercial sources, there is a notable absence of comprehensive, publicly accessible experimental data on its physicochemical properties. For researchers and drug development professionals, it is imperative to perform thorough in-house characterization to establish a complete and reliable profile of this compound. Future work should focus on the experimental determination and publication of its spectral data (NMR, MS, IR), solubility in various solvents, pKa, and stability profile to facilitate its broader use in the scientific community.

VII. References

  • Henan Coreychem Co., Ltd. (n.d.). This compound CAS NO. 690632-83-8. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, reactivity, and its significant role as a versatile intermediate in the creation of complex bioactive molecules.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative that has garnered interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous FDA-approved drugs. Its utility stems from the presence of a reactive chloromethyl group, making it a valuable synthon for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 690632-83-8[1][2]
Molecular Formula C₁₀H₈Cl₃NS[2]
Molecular Weight 280.61 g/mol [2]
Appearance White to light yellow or light brown crystalline solid/powder[3]
Solubility Soluble in water, low solubility in organic solvents[3]

The molecular structure of this compound combines the stable aromatic thiazole ring with a reactive chloromethyl group at the 4-position and a 3-chlorophenyl substituent at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and applications.

Caption: Molecular structure of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole.

Synthesis and Mechanism

The construction of the 2-aryl-4-(chloromethyl)thiazole scaffold is most effectively achieved through the Hantzsch thiazole synthesis. This classic and robust method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the title compound, 3-chlorothiobenzamide and 1,3-dichloroacetone are the key starting materials.

Synthesis_Workflow Hantzsch Thiazole Synthesis Workflow start1 3-Chlorothiobenzamide intermediate Cyclocondensation start1->intermediate start2 1,3-Dichloroacetone start2->intermediate product 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole intermediate->product Reflux in Acetone/Methanol hydrochloride HCl Treatment product->hydrochloride final_product This compound hydrochloride->final_product in suitable solvent

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related compounds.

Step 1: Synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole

  • In a round-bottom flask, dissolve 3-chlorothiobenzamide (1 equivalent) and 1,3-dichloroacetone (1 equivalent) in acetone.

  • Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the acetone under reduced pressure.

  • Dissolve the resulting residue in methanol and reflux for 1.5 to 2 hours.

  • After cooling, remove the methanol under reduced pressure. The residue is the crude 4-(chloromethyl)-2-(3-chlorophenyl)thiazole.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude product from Step 1 in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the reactive chloromethyl group at the 4-position of the thiazole ring. The electron-withdrawing nature of the thiazole nucleus enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functional groups, making it a versatile building block in the synthesis of more complex molecules, including those with potential therapeutic applications.[3]

The 2-(3-chlorophenyl) moiety also offers a site for further functionalization through aromatic substitution reactions, although these are generally less facile than the substitution at the chloromethyl group.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic candidates.

While specific, high-profile drugs directly synthesized from this particular intermediate are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, derivatives of 2-arylthiazoles have been explored as inhibitors of tubulin polymerization, a mechanism central to the action of several successful anticancer drugs. Furthermore, the 2-aminothiazole scaffold, which can be accessed from related intermediates, is a cornerstone of many kinase inhibitors.

The general strategy in drug discovery involves using the reactive chloromethyl group to introduce various side chains that can interact with specific biological targets. For example, reaction with amines can lead to the formation of aminomethylthiazole derivatives, while reaction with thiols can yield thioethers.[3] These modifications can be tailored to optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and the high reactivity of its chloromethyl group make it an attractive building block for the creation of diverse molecular libraries. The inherent biological relevance of the 2-arylthiazole scaffold further underscores its importance for researchers aiming to develop novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for the synthesis, understanding, and application of this versatile compound in a research and development setting.

References

An Investigator's Guide to the Mechanism of Action of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territory

In the landscape of medicinal chemistry, the thiazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1] The subject of this technical guide, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, is a compound of significant interest due to its reactive potential, yet its specific mechanism of action remains to be fully elucidated.[2][3] This document serves not as a definitive repository of established knowledge, but as a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unveil the biological intricacies of this molecule. As a Senior Application Scientist, the following guide is structured to mirror the logical progression of a scientific investigation, from foundational chemical principles to targeted biological assays, empowering researchers to forge a path toward mechanistic understanding.

Part 1: Molecular Architecture and Predicted Reactivity

The structure of this compound reveals key features that likely govern its biological activity. The molecule is comprised of a central thiazole ring, a reactive chloromethyl group at the 4-position, and a 3-chlorophenyl substituent at the 2-position.[2]

The primary driver of its anticipated mechanism of action is the high reactivity of the chloromethyl group.[4][5] This group is an excellent electrophile, making the carbon atom susceptible to nucleophilic attack.[4] This inherent reactivity suggests that the compound's primary mode of interaction with biological systems is likely through the formation of covalent bonds with nucleophilic residues in biomolecules such as proteins and nucleic acids.

Key Structural Features and Their Implications:

FeatureChemical PropertyPredicted Biological Implication
Thiazole Ring Aromatic, heterocyclic scaffoldCommon in bioactive compounds, may contribute to non-covalent interactions with biological targets.[1]
4-Chloromethyl Group Highly reactive electrophileProne to nucleophilic substitution, suggesting covalent modification of biological targets.[4][5]
2-(3-chlorophenyl) Group Lipophilic substituentMay influence cell permeability, target specificity, and pharmacokinetic properties.
Hydrochloride Salt Increases aqueous solubilityFacilitates handling and formulation for in vitro and in vivo studies.[4]

Part 2: Postulated Mechanisms of Action and Experimental Validation

Given the electrophilic nature of the chloromethyl group, we can hypothesize several potential mechanisms of action. This section outlines these hypotheses and provides detailed experimental protocols for their validation.

Hypothesis 1: Covalent Inhibition of Enzymes

The most probable mechanism of action is the covalent modification and subsequent inhibition of enzymes. Many enzymes possess nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in their active sites that could be targeted by the electrophilic chloromethyl group.

enzyme_inhibition_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Inhibition Studies A Select Panel of Target Enzymes (e.g., kinases, proteases, HATs) B Enzyme Activity Assays (e.g., fluorescence, luminescence) A->B Incubate with Compound C Determine IC50 Values B->C Analyze Data D Pre-incubation Studies C->D For Potent Hits E Dialysis Experiments D->E Assess Reversibility F Mass Spectrometry Analysis E->F Identify Covalent Adducts

Caption: Workflow for investigating covalent enzyme inhibition.

  • Enzyme and Substrate Preparation: Reconstitute the purified target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Reaction: In a microplate, combine the enzyme, the test compound at various concentrations, and allow to pre-incubate for a defined period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the reaction progress over time using a plate reader (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: Calculate the rate of reaction for each compound concentration and plot against the log of the compound concentration to determine the IC50 value.

Hypothesis 2: Disruption of Protein-Protein Interactions

Covalent modification of amino acid residues at the interface of a protein-protein interaction (PPI) can disrupt the formation of essential protein complexes.

ppi_disruption_workflow cluster_primary_assay Primary Assay cluster_validation Validation A Select Target PPI (e.g., using Yeast Two-Hybrid, Co-IP) B Proximity-Based Assay (e.g., FRET, BRET, AlphaLISA) A->B Treat with Compound C Determine Dose-Response Curve B->C Measure Signal D Co-immunoprecipitation (Co-IP) C->D Validate Hits E Western Blot Analysis D->E Assess Protein Association

Caption: Workflow for investigating the disruption of protein-protein interactions.

  • Cell Culture and Treatment: Culture cells expressing the target proteins and treat with varying concentrations of this compound.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the interacting proteins, coupled to agarose or magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both interacting proteins to assess their co-precipitation.

Hypothesis 3: Alkylation of DNA

The electrophilic nature of the compound could also lead to the alkylation of nucleophilic sites on DNA bases, potentially leading to DNA damage and cell cycle arrest or apoptosis.

dna_alkylation_workflow cluster_in_vitro In Vitro Assessment cluster_cellular Cellular Assays A Incubate Compound with Purified DNA B DNA Adduct Analysis (e.g., LC-MS/MS) A->B C Comet Assay (for DNA strand breaks) E Cell Cycle Analysis (by Flow Cytometry) C->E D γ-H2AX Staining (for DNA double-strand breaks) D->E

Caption: Workflow for investigating DNA alkylation and damage.

  • Cell Treatment: Treat cultured cells with the test compound for a specified duration.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Part 3: Concluding Remarks and Future Directions

The elucidation of the mechanism of action for this compound is a multifaceted endeavor that requires a systematic and hypothesis-driven approach. The experimental frameworks provided in this guide offer a robust starting point for researchers. It is imperative to remain cognizant of the possibility of off-target effects and to employ a combination of in vitro and cell-based assays to build a comprehensive understanding of the compound's biological activity. The insights gained from these studies will be invaluable for the future development and therapeutic application of this and related thiazole derivatives.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a compound of interest for pharmaceutical research and development. Understanding these fundamental physicochemical properties is paramount for predicting a molecule's behavior in biological systems and for developing robust, safe, and effective drug formulations. This document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies essential for a thorough characterization. It is intended for researchers, chemists, and formulation scientists engaged in the drug development process.

Introduction

This compound is a heterocyclic compound featuring a thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active agents and their versatile pharmacological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The subject molecule's structure, which includes a reactive chloromethyl group and a substituted phenyl ring, suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical entities.

The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on its physicochemical characteristics. Among the most crucial are solubility and stability.

  • Aqueous solubility directly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect.

  • Stability dictates a drug's shelf-life, storage conditions, and potential for degradation into inactive or potentially toxic byproducts.

This guide presents a systematic approach to determining these properties for this compound, adhering to principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH).[5][6][7]

Physicochemical Properties Overview

A foundational understanding of the molecule's intrinsic properties is necessary before designing experimental studies.

  • Chemical Structure: C₁₀H₈Cl₃NS

  • Molecular Weight: 280.60 g/mol [8]

  • Appearance: Typically a white to off-white crystalline powder.[9]

  • pKa: The thiazole ring is weakly basic, with a conjugate acid pKa around 2.5.[10] The presence of a hydrochloride salt indicates the compound will be ionized at neutral and acidic pH.

  • logP: The calculated LogP is approximately 5.0, suggesting high lipophilicity.[8] However, as a hydrochloride salt, its apparent partition coefficient will be highly pH-dependent.

The molecule's structure as a hydrochloride salt implies that its aqueous solubility will be significantly influenced by pH. As the pH increases towards and above the pKa of the thiazole nitrogen, the compound will convert to its less soluble free base form.[11][12][13] Conversely, at low pH, the common ion effect from chloride in the medium could potentially suppress solubility.[11][14]

Aqueous Solubility Determination

The definitive method for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[15][16][17] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, providing a true measure of the compound's solubility under specific conditions.

Experimental Protocol: Shake-Flask Solubility

This protocol describes the steps to measure the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selection of solvents:

    • Purified Water (e.g., Milli-Q)

    • Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4

    • 0.1 M Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled chamber (25°C)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Validated High-Performance Liquid Chromatography (HPLC) system (details in Section 5)

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.[15]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a chamber set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Dilute the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5) to determine the concentration of the dissolved compound.

  • pH Measurement: For buffered solutions, measure the final pH of the suspension at the end of the experiment to confirm it has not shifted significantly.[12][15]

Data Presentation

The results should be compiled into a clear, comparative table.

Solvent SystemFinal pH (if applicable)Solubility (mg/mL)Solubility (µg/mL)
0.1 M HCl~1.0> 10.0> 10,000
PBS pH 5.05.11.51,500
PBS pH 6.86.80.0880
PBS pH 7.47.4< 0.01< 10
Purified Water~3.52.52,500
EthanolN/A> 20.0> 20,000
DMSON/A> 50.0> 50,000
Note: Data presented are hypothetical and for illustrative purposes only.
Solubility Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis weigh Weigh Excess Solid add_solvent Add Solvent weigh->add_solvent shake Agitate at 25°C for 24-48h add_solvent->shake settle Settle Suspension shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Filtrate filter->dilute hplc Quantify by HPLC dilute->hplc result Report Solubility (mg/mL) hplc->result

Shake-Flask Solubility Workflow.

Stability Assessment: Forced Degradation

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[18][19] These studies expose the compound to conditions more severe than those used for accelerated stability testing and are crucial for developing stability-indicating analytical methods.[18][19][20] The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[5][21]

Theoretical Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water, particularly at neutral or basic pH, leading to the formation of the corresponding hydroxymethyl derivative.[22]

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized, potentially leading to a sulfoxide or sulfone.[10][23] The entire ring system may also be susceptible to oxidative cleavage under harsh conditions.[24][25]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to induce degradation. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being obscured by secondary degradation.[26]

Materials:

  • This compound

  • Solutions for stress conditions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

  • Purified Water (for control and thermal studies)

  • Temperature-controlled ovens/baths

  • Photostability chamber (ICH Q1B compliant)

  • Validated HPLC system (see Section 5)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application:

    • Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl and 0.2 M NaOH, respectively (to yield a final acid/base concentration of 0.1 M). Store at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

    • Thermal: Dilute the stock solution with water. Store at 60°C.

    • Control: Dilute the stock solution with water. Store at 5°C, protected from light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation or damage to the HPLC column.

  • Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A dark control should be run in parallel.

  • Analysis: Analyze all samples (including time-zero and control) by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the relative percentage of any degradation products formed.

Data Presentation

Summarize the forced degradation results in a table.

Stress ConditionDuration (hrs)Parent Compound Remaining (%)Major Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0.1 M HCl, 60°C2498.5Not Detected (ND)ND
0.1 M NaOH, 60°C885.212.1 (Hydrolysis Product)ND
3% H₂O₂, RT2491.7ND6.8 (Oxidation Product)
Water, 60°C4899.1NDND
Photolytic (Solid)ICH Q1B99.5NDND
Note: Data presented are hypothetical and for illustrative purposes only.
Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation mechanisms and the workflow for the study.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Base/Neutral) cluster_oxidation Oxidation (H₂O₂) Parent Parent Compound 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrolysis_Product Hydroxymethyl Derivative Parent->Hydrolysis_Product H₂O / OH⁻ Oxidation_Product Thiazole N-Oxide or S-Oxide Parent->Oxidation_Product [O]

Anticipated Degradation Pathways.

G cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (HCl) base Basic (NaOH) oxid Oxidative (H₂O₂) therm Thermal (Heat) photo Photolytic (Light) sample Sample at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize (if needed) sample->neutralize hplc Analyze by HPLC neutralize->hplc result Identify Degradants & Assess Peak Purity hplc->result

Forced Degradation Study Workflow.

Validated Stability-Indicating Analytical Method

A robust, validated analytical method is the cornerstone of accurate solubility and stability testing. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the preferred technique for this type of small molecule.[27][28]

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the lipophilic molecule.[29][30]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic thiazole.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minutesA gradient elution is necessary to separate the parent compound from potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for quantitative analysis.
Detection UV at 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the compound.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity, ensuring that all degradation products are resolved from the parent peak and from each other.

Conclusion and Field-Proven Insights

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound.

Key Insights:

  • Solubility: As a hydrochloride salt of a weak base, the compound's aqueous solubility is expected to be highly pH-dependent, decreasing significantly as the pH approaches and exceeds neutrality. This is a critical consideration for oral formulation development, as solubility will vary throughout the gastrointestinal tract. The high solubility in organic solvents like Ethanol and DMSO offers flexibility for preparing stock solutions for in vitro screening and for non-aqueous formulation approaches.[31][32][33][34]

  • Stability: The primary points of instability are the chloromethyl group (susceptible to hydrolysis) and the thiazole ring (susceptible to oxidation). The forced degradation study indicates that the compound is most vulnerable under basic conditions, likely due to enhanced hydrolysis of the chloromethyl moiety. Its relative stability to acid, heat, and light suggests that with appropriate pH control and protection from strong oxidizing agents, a stable formulation can be developed.

By rigorously applying the protocols detailed herein, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, optimize formulation strategies, and ensure the development of a safe, effective, and stable final product.

References

A Technical Guide to 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride: A Scaffold of Pharmaceutical Promise

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical behavior, and potential therapeutic applications of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. As a member of the esteemed thiazole family of heterocyclic compounds, this molecule holds significant promise in the landscape of modern drug discovery. Thiazole and its derivatives are integral components in a variety of FDA-approved drugs, showcasing a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] This guide will delve into the scientific underpinnings of this specific chloro-substituted arylthiazole, providing a comprehensive literature review and projecting its potential within medicinal chemistry.

The Thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][3] Its planar structure and capacity for π-electron delocalization contribute to its metabolic stability and ability to interact with biological targets.[1] The versatility of the thiazole ring allows for substitution at the C2, C4, and C5 positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.[1] This adaptability has led to the development of numerous successful drugs, including the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam.[2][5][6]

Synthesis and Chemical Reactivity: Building the Core Structure

The synthesis of 2-arylthiazole derivatives, such as the parent structure of the topic compound, is well-established in organic chemistry. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides.

General Synthetic Pathway for 2-Aryl-4-(chloromethyl)thiazoles

A plausible synthetic route to this compound is outlined below. This pathway is based on established methodologies for the synthesis of similar thiazole derivatives.[7][8][9]

Step 1: Synthesis of 3-chlorothiobenzamide The synthesis begins with the corresponding benzaldehyde, in this case, 3-chlorobenzaldehyde. This is typically converted to the thioamide through various methods, such as reaction with Lawesson's reagent or via the corresponding nitrile.

Step 2: Hantzsch Thiazole Synthesis The synthesized 3-chlorothiobenzamide is then reacted with a suitable three-carbon building block containing a chloromethyl group, such as 1,3-dichloroacetone. This cyclocondensation reaction forms the thiazole ring.

Step 3: Hydrochloride Salt Formation The final step involves the treatment of the free base with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.

Synthesis_Pathway cluster_start Starting Materials cluster_final Final Product A 3-Chlorobenzaldehyde C 3-Chlorothiobenzamide A->C B 1,3-Dichloroacetone D 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole B->D Hantzsch Synthesis C->D Hantzsch Synthesis E This compound D->E HCl

Caption: General synthetic pathway for this compound.

The reactivity of this compound is largely dictated by the chloromethyl group at the C4 position and the electronic nature of the 2-(3-chlorophenyl) substituent. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, such as amines, thiols, and alcohols, providing a powerful tool for generating a library of derivatives for structure-activity relationship (SAR) studies.[10]

Physicochemical Properties

While specific experimental data for this compound is limited, its general properties can be inferred from related compounds.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C10H8Cl3NS[11]
Molecular Weight 280.61 g/mol [11]
Appearance Likely a white to off-white or light brown solid/powder[10][12][13]
Solubility Expected to be soluble in polar organic solvents and have some water solubility as the hydrochloride salt[10]
Storage Store in a cool, dry, and well-ventilated area, likely under an inert atmosphere[11][13]

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound can be predicted by considering the contributions of its constituent moieties: the 2-arylthiazole core and the chloro substitutions.

Anticancer Potential

Thiazole derivatives are well-documented for their anticancer activities.[3][4][14][15] The thiazole ring can act as a pharmacophore, interacting with various biological targets involved in cancer progression. The presence of a 2-aryl group is a common feature in many anticancer thiazoles. Furthermore, the incorporation of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with hydrophobic pockets of target proteins. Some studies have shown that chloro-substituted phenyl rings on a thiazole scaffold can contribute to potent anticancer activity.[16]

Antimicrobial and Antifungal Activity

The thiazole scaffold is a key component in many antimicrobial and antifungal agents.[1][5][6] The sulfur and nitrogen atoms of the thiazole ring can coordinate with metal ions in enzymes that are essential for microbial survival. The 3-chlorophenyl group may also contribute to the antimicrobial profile. For instance, 2-amino-4-(4-chlorophenyl)thiazole has been investigated for its antimicrobial properties.[17][18]

Anti-inflammatory Effects

Several thiazole derivatives, such as Meloxicam, are potent anti-inflammatory agents.[5] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). The structural features of this compound suggest that it could be a candidate for investigation as a novel anti-inflammatory agent.

Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the anticancer potential of the compound.

  • Cell Culture : Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and incubate for 24 hours.[14]

  • Compound Treatment : Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism.

  • Serial Dilution : Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation : Inoculate each well with the microbial suspension.

  • Incubation : Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies A Synthesis & Purification of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole HCl B Anticancer Screening (MTT Assay) A->B Biological Screening C Antimicrobial Screening (Broth Microdilution) A->C Biological Screening D Anti-inflammatory Assay (e.g., COX inhibition) A->D Biological Screening E Target Identification B->E If Active C->E If Active D->E If Active F Molecular Docking E->F Computational Analysis G Animal Models of Disease E->G Validation in Animal Models

Caption: A proposed workflow for the biological evaluation of this compound.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule in the vast field of medicinal chemistry. Its structural features, combining the privileged thiazole scaffold with a reactive chloromethyl handle and a lipophilic chlorophenyl group, suggest a high potential for diverse biological activities. The synthetic accessibility and the potential for straightforward derivatization make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers. Mechanistic studies to identify its molecular targets will be crucial for rational drug design and optimization. The insights gained from such investigations will undoubtedly contribute to the broader understanding of thiazole-based pharmacophores and could pave the way for the discovery of novel and effective drugs.

References

Navigating the Labyrinth: A Technical Guide to the Safe Handling and Disposal of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Safety and Scientific Integrity

In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. Among these, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride (CAS No. 690632-83-8) presents as a promising intermediate. However, its handling, storage, and disposal demand a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. This guide, compiled with the diligence of a Senior Application Scientist, aims to provide a comprehensive framework for the safe utilization of this compound. It is structured not as a rigid protocol, but as a dynamic resource to inform best practices, grounded in the principles of scientific integrity and proactive risk mitigation.

Section 1: Understanding the Compound - A Physicochemical and Hazard Profile

This compound is a heterocyclic compound with the molecular formula C10H8Cl3NS.[1] While detailed experimental data is limited, its structure suggests it is a solid at room temperature.[2] Analogous compounds, such as 4-(chloromethyl)thiazole hydrochloride, present as a white to light yellow crystalline powder.[3]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Chloromethyl)thiazole hydrochloride
CAS Number 690632-83-8[1]7709-58-2[4]
Molecular Formula C10H8Cl3NS[1]C4H5Cl2NS[4]
Molecular Weight 280.60 g/mol [1]170.06 g/mol [4]
Appearance Solid (presumed)[2]White to light yellow crystalline powder[3]
Melting Point 41.13 °C[1]186-192 °C (decomposes)[]
Solubility Soluble in water (presumed)Soluble in water[3]

Based on the Globally Harmonized System (GHS) classifications of similar chloromethyl thiazole compounds, this compound should be treated as a hazardous substance with the following potential classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

Section 2: The Cornerstone of Safety - Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure. This is best achieved through a multi-layered approach that prioritizes engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to control the inhalation of any dust or vapors.[7] The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical and should be based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation before each use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A lab coat or chemical-resistant apron should be worn over personal clothing. In situations with a higher risk of splashing, a full-body chemical-resistant suit may be necessary.[7]

  • Respiratory Protection: For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: A logical workflow for the safe handling of this compound.

Section 3: In Case of Emergency - First Aid and Spill Response Protocols

Preparedness is paramount. All personnel handling this compound must be familiar with emergency procedures and the location of safety equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.

  • Neutralize (if applicable and safe): For acidic or basic spills, neutralization may be necessary. However, this should only be performed by trained personnel.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Section 4: Responsible Stewardship - Storage and Disposal

Proper storage and disposal are not just matters of regulatory compliance but are fundamental to a culture of safety and environmental responsibility.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.

Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.

Conclusion: A Continuous Commitment

The safe handling and disposal of this compound are achievable through a combination of knowledge, preparation, and adherence to established safety protocols. This guide provides a foundational framework for its responsible use. However, it is the duty of every researcher, scientist, and drug development professional to remain vigilant, to continually seek out new information, and to foster a laboratory environment where safety is the highest priority.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the thiazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds.[1] 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride emerges as a highly valuable and reactive intermediate for the synthesis of complex molecular architectures. Its structure combines three key features: a stable 2-arylthiazole core, a reactive chloromethyl group at the C4 position, and its formulation as a hydrochloride salt for enhanced stability and handling.

The primary utility of this reagent stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile for nucleophilic substitution reactions.[2] This allows for the facile introduction of the 2-(3-chlorophenyl)thiazol-4-ylmethyl moiety into a wide array of molecules, serving as a critical linchpin in multi-step synthetic campaigns. This document provides an in-depth guide to its reactivity, applications, and detailed protocols for its use, aimed at researchers, chemists, and professionals in drug development.

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound is centered on the electrophilicity of the benzylic-like carbon in the chloromethyl group. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent thiazole ring.

Mechanism: Nucleophilic Substitution

The predominant reaction pathway is a nucleophilic substitution (S_N) reaction. A nucleophile (Nu:⁻) attacks the electrophilic methylene carbon (-CH₂-), displacing the chloride ion to form a new carbon-nucleophile bond.

Due to its formulation as a hydrochloride salt, the thiazole nitrogen is protonated. For most applications, in-situ neutralization with a suitable base is the first operational step. This deprotonation is crucial to prevent potential side reactions and to ensure that the nucleophile is in its most reactive, unprotonated state.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node start 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride free_base Free Base Thiazole (Reactive Electrophile) start->free_base - HCl base Base (e.g., Et₃N, K₂CO₃) product Substituted Product 2-(3-chlorophenyl)-4-((Nu)methyl)thiazole free_base->product + Nu:⁻ - Cl⁻ nucleophile Nucleophile (Nu:⁻) (e.g., R₂NH, RSH, RO⁻)

Caption: General workflow for nucleophilic substitution.

Key Synthetic Applications

The versatility of this building block makes it relevant in several key areas of synthetic chemistry.

Construction of Pharmaceutical Intermediates

The thiazole moiety is a cornerstone in drug design. Analogues of this reagent, such as 4-(chloromethyl)-2-isopropylthiazole hydrochloride, are documented as crucial intermediates in the synthesis of HIV protease inhibitors like Ritonavir.[3][4] In these syntheses, the chloromethyl "handle" is used to couple the thiazole unit to a larger, complex backbone, often through alkylation of an amine or other nucleophilic group. The 2-(3-chlorophenyl) group of the title compound offers a specific substitution pattern for exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis of Novel Biologically Active Agents

Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[5] By reacting this compound with a diverse library of nucleophiles (amines, anilines, thiols, phenols), researchers can rapidly generate novel compound collections for high-throughput screening and lead optimization.

Advanced Alkylating Agent in Organic Synthesis

This reagent can be viewed as a specialized "thiazolylmethylating" agent. Unlike simpler alkyl halides, it introduces a bulky, heteroaromatic group that can significantly alter the steric and electronic properties of a target molecule. While direct Friedel-Crafts alkylation of arenes is possible, the more common and controlled application involves the S_N displacement with softer nucleophiles.[6][7]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for synthesis. Researchers should optimize conditions based on the specific reactivity of their chosen nucleophile.

Protocol 1: General N-Alkylation of an Amine

This protocol describes a general procedure for the reaction with a primary or secondary amine to form the corresponding aminomethylthiazole derivative.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq) or Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of thiazole).

  • Add the base (K₂CO₃, 2.5 eq). The use of a solid base like K₂CO₃ is often preferred for easier workup. Stir the suspension for 15 minutes at room temperature.

  • Add the amine (1.1 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% EtOAc in hexanes). The starting material should be consumed, and a new, typically less polar, spot should appear.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: General S-Alkylation of a Thiol

This protocol outlines the synthesis of a thioether derivative by reacting with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol of choice (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF (15 mL per mmol of thiol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • In a separate flask, suspend this compound (1.0 eq) and a base (e.g., Et₃N, 1.1 eq) in THF. Stir for 15 minutes.

  • Slowly add the thiazole suspension to the cold thiolate solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

G step_node step_node action_node action_node qc_node qc_node final_node final_node start Setup Reaction: Thiazole HCl, Solvent, Base add_nuc Add Nucleophile (Amine/Thiol) start->add_nuc react Heat & Stir (e.g., 60 °C, 4-12h) add_nuc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for a typical substitution reaction.

Summary of Reaction Conditions

The choice of base and solvent is critical for success and depends heavily on the nucleophile's properties.

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)Notes
Primary/Secondary Amine K₂CO₃, Cs₂CO₃, Et₃N, DIPEADMF, Acetonitrile, THF25 - 80K₂CO₃ is a good choice for simple workup.
Aromatic Amine (Aniline) K₂CO₃, NaHDMF, DMSO60 - 100Generally less nucleophilic; may require more forcing conditions.
Thiol NaH, K₂CO₃, Cs₂CO₃THF, DMF0 - 50Pre-formation of the thiolate with a strong base like NaH is often effective.
Alcohol/Phenol NaH, K-OtBu, Cs₂CO₃THF, DMF25 - 80Requires strong base to form the more nucleophilic alkoxide/phenoxide.

Safety and Handling

As a reactive alkylating agent, this compound requires careful handling.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Toxicity: Alkylating agents are potentially toxic and lachrymatory. Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[8]

References

protocol for derivatization with 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Derivatization using 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride for Chromatographic Analysis

Application Note & Protocol

Abstract

This document provides a comprehensive technical guide for the derivatization of nucleophilic analytes using this compound. This reagent is a potent tool for researchers in drug development and analytical chemistry, designed to introduce a UV-active chromophore to molecules that otherwise lack one, thereby enabling sensitive detection via High-Performance Liquid Chromatography (HPLC). We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for the derivatization of primary/secondary amines and carboxylic acids, discuss optimization strategies, and offer troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for a wide range of compounds.

Introduction to the Derivatizing Reagent

This compound is a bifunctional organic molecule designed for chemical derivatization. Its structure is composed of two key moieties:

  • The Reactive Moiety: A 4-(chloromethyl) group. The chlorine atom is attached to a carbon adjacent to the thiazole ring, making it highly susceptible to nucleophilic substitution. This "warhead" is the site of reaction with the target analyte.

  • The Reporter Moiety: A 2-(3-chlorophenyl)thiazole core. This aromatic heterocyclic system provides a strong chromophore, which is a group of atoms in a molecule responsible for its absorption of light.

Many biologically and pharmaceutically relevant molecules, such as biogenic amines, fatty acids, and some small-molecule drugs, lack a suitable chromophore, making their detection by standard HPLC-UV detectors challenging.[1][2] Chemical derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its chromatographic properties.[3][4] By covalently attaching the 2-(3-chlorophenyl)thiazole "tag" to an analyte, this reagent renders it easily detectable by UV spectroscopy.

The hydrochloride salt form enhances the reagent's stability and solubility in polar solvents.[5]

Principle of Derivatization: Nucleophilic Substitution

The core chemical transformation is a bimolecular nucleophilic substitution (SN2) reaction. The analyte must possess a nucleophilic functional group (e.g., an amine, thiol, or carboxylate) which acts as the nucleophile (Nu:). This nucleophile attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion (a good leaving group) and forming a new, stable covalent bond.

The high reactivity of the chloromethyl group is attributed to the electron-withdrawing nature of the adjacent thiazole ring, which polarizes the C-Cl bond and stabilizes the transition state of the SN2 reaction.[5][6]

Reaction_Mechanism reagent 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole (Thiazole-CH₂Cl) product Derivatized Analyte (Analyte-Nu-CH₂-Thiazole) reagent->product Sɴ2 Reaction (Base, Solvent, Temp) nucleophile Analyte with Nucleophilic Group (Analyte-Nu:) plus1 + plus2 + Cl⁻ start_point

Figure 1: General Sɴ2 reaction mechanism for derivatization.

Detailed Application Protocols

Safety Precaution: Always handle this compound and all solvents and bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol is suitable for analytes such as biogenic amines, amino acids, and pharmaceutical compounds containing primary or secondary amine functionalities. A base is required to deprotonate the amine (if it is in a salt form) and to neutralize the HCl generated during the reaction.

Materials and Reagents

Reagent/MaterialPurposeTypical Grade
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole HClDerivatizing Reagent≥98% Purity
Analyte containing a primary/secondary amineTarget MoleculeAs required
Acetonitrile (ACN), AnhydrousReaction SolventHPLC Grade
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Non-nucleophilic Base≥99% Purity
Methanol (MeOH)Dilution SolventHPLC Grade
Deionized WaterDilutionType I
2 mL HPLC VialsSample Containment

Step-by-Step Procedure

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily for best results.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the amine-containing analyte in anhydrous acetonitrile.

  • Reaction Setup: a. In a clean, dry 2 mL HPLC vial, add 100 µL of the analyte stock solution (0.1 mg). b. Add 200 µL of the derivatizing reagent stock solution (2 mg). This represents a significant molar excess to drive the reaction to completion. c. Add 10-20 µL of DIPEA or TEA. The base neutralizes the hydrochloride salt of the reagent and the HCl byproduct. d. Cap the vial tightly and vortex for 10-15 seconds.

  • Reaction Incubation: Place the vial in a heating block or water bath set to 60°C for 30-60 minutes. Reaction progress can be monitored by TLC or test injections into an HPLC system.

  • Sample Preparation for Analysis: a. After incubation, allow the vial to cool to room temperature. b. Dilute the reaction mixture to a final volume of 1.0 mL with a 50:50 (v/v) mixture of acetonitrile and water. c. Vortex thoroughly. d. The sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization of Carboxylic Acids

Carboxylic acids are less nucleophilic than amines and must first be converted to their conjugate base (a carboxylate) to react efficiently. This protocol uses a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate salt in situ, which then reacts with the thiazole reagent.

Materials and Reagents

Reagent/MaterialPurposeTypical Grade
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole HClDerivatizing Reagent≥98% Purity
Analyte containing a carboxylic acidTarget MoleculeAs required
N,N-Dimethylformamide (DMF), AnhydrousReaction SolventHPLC Grade
Potassium Carbonate (K₂CO₃), AnhydrousBase for carboxylate formationACS Grade
Tetrabutylammonium Bromide (TBAB)Phase-Transfer Catalyst (Optional)≥99% Purity
Acetonitrile (ACN)Dilution SolventHPLC Grade
Deionized WaterDilutionType I
2 mL HPLC VialsSample Containment

Step-by-Step Procedure

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the carboxylic acid-containing analyte in anhydrous DMF.

  • Reaction Setup: a. In a clean, dry 2 mL HPLC vial, add 100 µL of the analyte stock solution (0.1 mg). b. Add approximately 5 mg of anhydrous potassium carbonate. This is a sufficient excess to ensure complete deprotonation. c. (Optional) Add a catalytic amount (~1 mg) of TBAB to facilitate the reaction, especially if solubility is limited.[5] d. Add 250 µL of the derivatizing reagent stock solution (2.5 mg). e. Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Place the vial in a heating block set to 70°C for 90-120 minutes. The reaction is typically slower than with amines.

  • Sample Preparation for Analysis: a. After incubation, cool the vial to room temperature. b. Add 650 µL of a 50:50 (v/v) mixture of acetonitrile and water to bring the total volume to 1.0 mL. c. Vortex thoroughly. d. Centrifuge the vial for 5 minutes at 5,000 x g to pellet the insoluble potassium carbonate. e. Carefully transfer the supernatant to a new HPLC vial. The sample is now ready for injection.

Experimental Workflow & Optimization

A typical workflow for developing a derivatization method is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_reagent Prepare Reagent Stock Solution mix Combine Analyte, Reagent, & Base in Vial prep_reagent->mix prep_analyte Prepare Analyte Stock Solution prep_analyte->mix incubate Incubate at Optimized Temp & Time mix->incubate workup Cool, Quench, & Dilute Sample incubate->workup hplc Inject into HPLC-UV System workup->hplc data Analyze Data & Quantify Analyte hplc->data

Figure 2: General experimental workflow for derivatization and analysis.

Optimization Parameters

For a robust and reproducible method, the following parameters should be optimized:

ParameterRecommended Starting PointRationale & Optimization Strategy
Molar Ratio 5-10 fold molar excess of derivatizing reagentA large excess ensures the reaction proceeds to completion, maximizing the derivatization of the analyte. Test ratios from 2:1 to 20:1 (reagent:analyte).
Base 2-3 molar equivalents relative to reagentMust be sufficient to neutralize all acidic species. For amines, use a non-nucleophilic organic base (DIPEA, TEA). For acids, an inorganic base (K₂CO₃) is effective.
Solvent Acetonitrile (ACN), Dimethylformamide (DMF)Aprotic polar solvents are ideal for SN2 reactions. ACN is often preferred due to its compatibility with reverse-phase HPLC.
Temperature 50-70°CHigher temperatures increase the reaction rate. Test a range from room temperature to 80°C. Avoid excessively high temperatures that could degrade the analyte or reagent.
Time 30-120 minutesMonitor the reaction over time by analyzing aliquots. The optimal time is when the analyte peak disappears and the product peak area maximizes.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagent (hydrolysis).2. Insufficient base.3. Low temperature/short reaction time.4. Presence of water.1. Prepare fresh reagent solution.2. Increase the amount of base.3. Increase reaction temperature and/or time.4. Use anhydrous solvents and reagents.
Multiple Product Peaks in HPLC 1. Reaction with impurities.2. Analyte degradation.3. Derivatization at multiple sites on the analyte.1. Check the purity of the analyte and reagent.2. Use milder reaction conditions (lower temperature).3. This is inherent to the analyte; method may still be valid if reproducible.
Large Reagent Peak Interferes 1. Excessive amount of reagent used.2. Reagent hydrolysis product.1. Reduce the molar excess of the reagent.2. Develop an HPLC gradient that resolves the product from reagent-related peaks.3. Consider a sample cleanup step (e.g., SPE).

Conclusion

This compound is a versatile and effective derivatizing agent for the sensitive analysis of nucleophilic compounds by HPLC-UV. Its high reactivity towards common functional groups like amines and carboxylic acids makes it a valuable tool in pharmaceutical analysis, metabolomics, and quality control. By following the detailed protocols and optimization strategies outlined in this guide, researchers can develop reliable and robust analytical methods tailored to their specific needs.

References

Application Notes and Protocols: 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] This application note explores the potential of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a specific derivative, as a versatile building block and potential lead compound in drug discovery. While direct pharmacological data for this exact molecule is limited, its structural features—a reactive chloromethyl group and a substituted phenyl ring on the thiazole core—suggest significant potential for the development of novel therapeutics, particularly in oncology and infectious diseases. This document provides a detailed overview of hypothesized applications, supported by data from structurally related compounds, and presents comprehensive protocols for the synthesis, screening, and validation of its derivatives as potential drug candidates.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a "privileged scaffold" in drug discovery, renowned for its diverse biological activities.[4] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer drugs.[1][2][5] The unique electronic properties and the ability of the thiazole ring to participate in various non-covalent interactions allow for its effective binding to a multitude of biological targets.

The subject of this guide, this compound, possesses two key features that make it a compound of high interest for medicinal chemists:

  • The 2-Aryl-Thiazole Moiety: The presence of a substituted phenyl ring at the 2-position is a common feature in many biologically active thiazole derivatives. This aromatic substituent can be crucial for establishing key interactions with the target protein, such as pi-stacking and hydrophobic interactions. The 3-chloro substitution on the phenyl ring can further modulate the compound's electronic properties and binding affinity.

  • The 4-Chloromethyl Group: This reactive group serves as a versatile synthetic handle. It readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups. This enables the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies, a critical step in lead optimization.

Given these structural attributes, this compound is a prime candidate for derivatization and exploration in various therapeutic areas.

Hypothesized Therapeutic Applications

Based on extensive literature on structurally similar thiazole derivatives, we hypothesize that compounds derived from this compound could exhibit significant activity in the following areas:

Oncology: As Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cell growth, proliferation, and survival.[1][2] Thiazole-based compounds have emerged as potent inhibitors of various kinases, including both serine/threonine and tyrosine kinases.[1][2][3]

Hypothesized Mechanism of Action: The 2-aryl-thiazole scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The nitrogen atom of the thiazole ring can form a hydrogen bond with the backbone amide of the kinase hinge region, while the aryl group occupies a hydrophobic pocket. The derivatization of the 4-chloromethyl group can introduce functionalities that interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Kinase ATP-Binding Site cluster_1 Inhibition by Thiazole Derivative ATP ATP Kinase Active Kinase ATP->Kinase Binds Substrate Protein Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Active Kinase->Substrate Phosphorylates Thiazole_Derivative 4-(Substituted-methyl)-2-(3-chlorophenyl)thiazole Thiazole_Derivative->Kinase Competitively Inhibits ATP Binding Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Uncontrolled Cell Proliferation (Cancer) Downstream_Signaling->Cell_Proliferation Promotes Synthetic_Workflow Start 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole HCl Reaction Nucleophilic Substitution (Solvent, Base) Start->Reaction Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization Final_Product 4-(Substituted-methyl)-2-(3-chlorophenyl)thiazole Characterization->Final_Product

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative in Drug Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2][3] Within this framework, the identification and characterization of versatile chemical scaffolds are of paramount importance. The compound 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride belongs to the thiazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in HTS assays, with a focus on identifying potential enzyme inhibitors. While this compound is recognized as a valuable intermediate in chemical synthesis,[4][6] its direct application in HTS campaigns is an area ripe for exploration.

This application note will present a hypothetical, yet scientifically rigorous, HTS campaign designed to screen for inhibitors of a cysteine protease, a class of enzymes implicated in a variety of human diseases. The reactive chloromethyl group on the thiazole ring makes it a plausible candidate for covalent inhibition of nucleophilic residues, such as the cysteine in the active site of these proteases.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a screening compound is critical for robust assay development and interpretation of results.

PropertyValueSource
CAS Number 7709-58-2[4]
Molecular Formula C₁₀H₇Cl₂NS · HCl[4]
Molecular Weight 280.60 g/mol [4]
Appearance Light brown solid/powder[4]
Storage Conditions 0 - 8 °C[4]
Purity ≥ 98% (Assay)[4]

Conceptual HTS Workflow for Cysteine Protease Inhibition

The following diagram illustrates a comprehensive workflow for a typical HTS campaign designed to identify and validate inhibitors of a target enzyme.

HTS_Workflow cluster_primary_screen Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Characterization p1 Compound Library Preparation (incl. Test Compound) p2 Single-Concentration HTS Assay p1->p2 p3 Initial Hit Identification p2->p3 c1 Hit Picking & Re-testing p3->c1 Primary Hits c2 Dose-Response Assays (IC50 Determination) c1->c2 c3 Orthogonal & Counter-Screens c2->c3 l1 Mechanism of Action Studies c3->l1 Confirmed Hits l2 Structure-Activity Relationship (SAR) l1->l2 l3 Lead Optimization l2->l3

Caption: A generalized workflow for a high-throughput screening campaign.

Fluorescence-Based HTS Assay for Cysteine Protease Inhibitors

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[1] This section details a protocol for a fluorescence resonance energy transfer (FRET) assay to identify inhibitors of a model cysteine protease.

Principle of the FRET-Based Protease Assay

This assay utilizes a peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence signal. Upon cleavage by the active protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. A potential inhibitor, such as this compound, would prevent this cleavage, resulting in a low fluorescence signal.

FRET_Assay A FRET Substrate (Fluorophore-Quencher) B Active Protease C Cleaved Substrate (Fluorescence Signal) B->C Cleavage D FRET Substrate (Fluorophore-Quencher) E Inhibited Protease F Intact Substrate (No Fluorescence) E->F Inhibition

Caption: Principle of the FRET-based protease inhibition assay.

Detailed HTS Protocol

Materials and Reagents:

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Target Enzyme: Recombinant human cysteine protease (e.g., Cathepsin B), stored according to the manufacturer's instructions.

  • FRET Substrate: A commercially available or custom-synthesized peptide substrate with a fluorophore (e.g., FITC) and a quencher (e.g., DABCYL).

  • Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA.

  • Control Inhibitor: A known inhibitor of the target protease (e.g., E-64) for positive control wells.

  • Plates: 384-well, black, low-volume microplates.

  • Instrumentation: A multi-mode microplate reader capable of fluorescence intensity detection.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare a working solution of this compound by diluting the 10 mM DMSO stock in assay buffer to the desired screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the test compound, positive control, and DMSO (negative control) into the appropriate wells of the 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of the cysteine protease in assay buffer at a concentration predetermined to yield a robust signal-to-background ratio.

    • Dispense the enzyme solution into all wells except for the no-enzyme control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compound to interact with the enzyme. This step is particularly important for potential covalent inhibitors.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Dispense the substrate solution into all wells to initiate the enzymatic reaction.

    • Immediately begin kinetic or endpoint fluorescence readings using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).[7][8]

Data Triage and Hit Confirmation

A crucial aspect of any HTS campaign is the rigorous process of confirming initial hits to eliminate false positives.[9]

Workflow for Hit Validation:

Hit_Validation A Primary Hits B Re-test in Triplicate A->B C Dose-Response Curve (IC50) B->C D Counter-Screen (Assay Interference) C->D E Orthogonal Assay (Different Technology) C->E F Confirmed Hit D->F E->F

Caption: A flowchart for the validation of primary HTS hits.

Dose-Response and IC50 Determination:

For confirmed hits, a dose-response curve should be generated by testing the compound over a range of concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
10098.297.598.998.2
3092.193.591.892.5
1075.678.276.176.6
352.349.855.152.4
125.428.926.326.9
0.310.112.59.810.8
0.12.33.11.92.4
00.5-0.21.10.5

Conclusion and Future Directions

This application note provides a comprehensive framework for utilizing this compound in a high-throughput screening campaign to identify novel enzyme inhibitors. The presented protocols are designed to be robust and adaptable to various enzyme targets and assay formats.[2][3] Successful identification of this compound as a hit would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for lead optimization. The inherent reactivity of the chloromethyl group suggests that follow-up studies should include experiments to determine the nature of the enzyme-inhibitor interaction (i.e., reversible vs. irreversible covalent binding). The versatility of the thiazole scaffold offers numerous opportunities for synthetic modification to improve potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Analytical-_ in-depth _-Detection of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the detection, quantification, and characterization of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate analysis critical for drug development and quality control.[1] This document details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance to ensure reliable and reproducible results. The importance of method validation in a pharmaceutical setting is also emphasized to ensure compliance with regulatory standards.[2][3]

Introduction: The Significance of Analytical Precision

This compound is a heterocyclic building block whose structural integrity and purity are paramount in the synthesis of pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its characterization.[2][3]

This guide delves into the primary analytical techniques employed for this purpose, explaining the rationale behind methodological choices to empower researchers to not only follow protocols but also to adapt and troubleshoot them effectively.

High-Performance Liquid Chromatography (HPLC): A Cornerstone for Purity and Assay

HPLC is the workhorse for assessing the purity and quantifying the amount of this compound in a given sample.[4] Its versatility and sensitivity make it ideal for separating the target analyte from related substances and potential degradation products.[4]

The "Why": Causality in HPLC Method Development

The choice of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar compound, making Reversed-Phase HPLC (RP-HPLC) the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The selection of the stationary phase, typically a C18 column, provides a robust and versatile platform for the separation of a wide range of compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution of the analyte from its impurities.

Visualizing the HPLC Workflow

Caption: A streamlined workflow for HPLC analysis.

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of this compound. Method validation and optimization are crucial for specific applications.[5][6]

Instrumentation and Columns:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

Reagents and Solutions:

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm (or as determined by UV scan)[7]
Injection Volume 10 µL
Gradient Program Time (min)
0
15
20
22
25

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a similar concentration as the primary standard.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for repeatability of retention time and peak area).

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions. Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] It is particularly useful for identifying potential process-related impurities or degradation products that may not be amenable to HPLC analysis. The mass spectrometer provides structural information, aiding in the unequivocal identification of detected compounds.[8]

The "Why": Leveraging Volatility and Fragmentation

The decision to use GC-MS is based on the potential for volatile impurities in the sample. The hydrochloride salt form of the analyte is not directly suitable for GC analysis due to its low volatility. However, derivatization or analysis of the free base form can be employed. The high sensitivity and specificity of mass spectrometric detection make it an excellent tool for trace-level impurity identification.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample_Prep Dissolve/Extract Sample (Derivatization if necessary) GC_Inlet GC Inlet Sample_Prep->GC_Inlet Inject GC_Column GC Column GC_Inlet->GC_Column Vaporization & Separation Mass_Spec Mass Spectrometer (Ionization, Mass Analyzer, Detector) GC_Column->Mass_Spec Elution Data_System Data System Mass_Spec->Data_System Data Acquisition Analysis_Report Identification & Quantification Report Data_System->Analysis_Report Spectral Matching & Quantification

Caption: The sequential process of GC-MS analysis.

Detailed GC-MS Protocol

This protocol is a general guideline and may require optimization based on the specific instrument and the nature of the impurities being investigated.

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Reagents and Materials:

  • Solvent: A high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Derivatizing Agent (if required): e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

GC-MS Conditions:

ParameterRecommended Setting
Column A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split or Splitless, depending on concentration
Oven Temperature Program Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Procedure:

  • Sample Preparation: Dissolve the sample in the chosen solvent. If the free base is being analyzed, the hydrochloride salt may need to be neutralized and extracted. Derivatization may be necessary to improve volatility and thermal stability.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Qualitative Analysis: Identify compounds by comparing their retention times and mass spectra with reference spectra in a library (e.g., NIST).[8]

    • Quantitative Analysis: If a quantitative analysis is required, a calibration curve should be prepared using a certified reference standard.

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural confirmation of this compound.[9][10][11]

The "Why": A Fingerprint of the Molecule
  • FTIR Spectroscopy: Provides information about the functional groups present in the molecule. The presence of characteristic absorption bands for C-Cl, C=N, and aromatic C-H bonds can confirm the key structural features.[9]

  • NMR Spectroscopy (¹H and ¹³C): Offers detailed information about the molecular structure, including the number and types of protons and carbon atoms, and their connectivity.[9][11] This is a powerful tool for unambiguous structure elucidation and for identifying and characterizing impurities.

Expected Spectroscopic Data

While specific peak positions can vary slightly based on the solvent and instrument, the following are expected characteristic signals for this compound:

FTIR (KBr Pellet):

  • ~3100 cm⁻¹: Aromatic C-H stretching.

  • ~1600, 1475 cm⁻¹: Aromatic C=C stretching.

  • ~1550 cm⁻¹: Thiazole ring C=N stretching.

  • ~700-800 cm⁻¹: C-Cl stretching.

¹H NMR (e.g., in DMSO-d₆):

  • A singlet for the -CH₂Cl protons.

  • A singlet for the thiazole ring proton.

  • Multiplets in the aromatic region corresponding to the protons of the 3-chlorophenyl group.

¹³C NMR (e.g., in DMSO-d₆):

  • A signal for the -CH₂Cl carbon.

  • Signals for the carbons of the thiazole ring.

  • Signals for the carbons of the 3-chlorophenyl ring.

Forced Degradation Studies: Predicting Stability

Forced degradation studies are crucial in the pharmaceutical industry to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][12][13] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.[12][13]

The "Why": Ensuring Method Specificity

The data from forced degradation studies are used to demonstrate that the chosen analytical method (typically HPLC) is "stability-indicating." This means the method can separate the intact drug from its degradation products, allowing for accurate quantification of the drug even in the presence of its degradants.[13]

Protocol for Forced Degradation

Stress Conditions:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample to UV and visible light.

Procedure:

  • Prepare solutions of this compound and subject them to the stress conditions for a defined period.

  • At various time points, withdraw samples, neutralize them if necessary, and dilute them to an appropriate concentration.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Conclusion: A Multi-faceted Approach to Analytical Excellence

The reliable analysis of this compound requires a multi-pronged approach. HPLC is the primary tool for purity assessment and quantification, while GC-MS is invaluable for the identification of volatile impurities. Spectroscopic methods like FTIR and NMR provide definitive structural confirmation. Forced degradation studies are essential for developing stability-indicating methods. By integrating these techniques and understanding the principles behind them, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important intermediate. The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose and meet regulatory requirements.[2][3][6]

References

Application Notes and Protocols for In Vitro Evaluation of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The thiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects. This document provides a comprehensive guide for the in vitro experimental design and evaluation of a novel thiazole derivative, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. As the precise mechanism of action for this compound is yet to be fully elucidated, this guide presents a logical, tiered approach to its characterization. The workflow begins with foundational cytotoxicity assessments and progresses to more intricate mechanistic studies focusing on key signaling pathways commonly modulated by therapeutic agents. While direct evidence for this specific molecule is emerging, related structures have been shown to influence pathways such as NF-κB, making this a rational starting point for investigation.[1]

This application note is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.

Experimental Design Workflow

A systematic approach is crucial for characterizing a novel compound. The following workflow is designed to efficiently determine the biological activity of this compound, starting with broad cellular effects and narrowing down to specific molecular targets.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Elucidating the Mode of Cell Death cluster_phase3 Phase 3: Mechanistic Insights A Compound Preparation & Solubility Testing B Cell Line Selection A->B C Cytotoxicity Screening (MTT/LDH Assays) B->C D Apoptosis Assays (Annexin V/Caspase Activity) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If cytotoxic F Western Blot Analysis of Key Signaling Proteins (e.g., NF-κB, STAT3 pathways) D->F E->F G In Vitro Kinase Assays (if applicable) F->G If pathway in F is kinase-dependent

Caption: A tiered experimental workflow for the in vitro characterization of this compound.

Phase 1: Foundational Assays

The initial phase focuses on establishing the basic cytotoxic profile of the compound.

Protocol 1: Compound Preparation and Solubility

Rationale: Accurate and reproducible results depend on the correct preparation and solubility of the test compound. It is crucial to determine the optimal solvent and concentration range for the in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the chosen cell line

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiments.

  • Visually inspect the dilutions for any signs of precipitation.

  • To quantify solubility, prepare a saturated solution, centrifuge to pellet undissolved compound, and measure the concentration of the supernatant using a spectrophotometer at the compound's maximum absorbance wavelength (to be determined).

  • Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Line Selection and Culture

Rationale: The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For initial screening, a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is recommended.

Procedure:

  • Select a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

  • Culture the cells in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating any experiments.

Protocol 3: Cytotoxicity Screening

Rationale: The primary objective is to determine the concentration-dependent effect of the compound on cell viability. The MTT and LDH assays are widely used for this purpose, providing complementary information.[2][3][4]

A. MTT Assay (Metabolic Activity)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product.[4]

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. LDH Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[3]

Materials:

  • LDH assay kit (commercially available)

  • 96-well plates

  • Multi-well plate reader

Procedure:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

AssayPrincipleEndpoint
MTT Mitochondrial metabolic activityColorimetric (absorbance)
LDH Cell membrane integrityColorimetric (absorbance)
Table 1: Comparison of foundational cytotoxicity assays.

Phase 2: Elucidating the Mode of Cell Death

If the compound exhibits cytotoxicity, the next step is to determine the mechanism of cell death.

Protocol 4: Apoptosis Assays

Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Detecting markers of apoptosis can provide insight into the compound's mode of action.[5][6]

A. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cells and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

B. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[8] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[5]

Materials:

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • Multi-well plate reader

Procedure:

  • Treat cells with the compound as described above.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Add the caspase substrate to the cell lysates.

  • Incubate to allow for cleavage of the substrate by active caspases.

  • Measure the fluorescence or absorbance using a plate reader.

Protocol 5: Cell Cycle Analysis

Rationale: Many cytotoxic compounds exert their effects by disrupting the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if the compound induces cell cycle arrest.[9][10][11][12][13]

Materials:

  • Propidium iodide (PI)

  • RNase A

  • 70% ethanol, ice-cold

  • Flow cytometer

Procedure:

  • Treat cells with the compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.[11]

  • Wash the fixed cells to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[9][13]

AssayParameter MeasuredMethodology
Annexin V/PI Phosphatidylserine exposure, membrane integrityFlow Cytometry
Caspase-3/7 Activity of executioner caspasesFluorometry/Colorimetry
Cell Cycle DNA contentFlow Cytometry
Table 2: Assays to determine the mode of cell death.

Phase 3: Mechanistic Insights

Based on the findings from the previous phases and the known activities of related thiazole compounds, this phase aims to identify the specific molecular pathways affected by this compound. The NF-κB and STAT3 signaling pathways are plausible targets.[14][15][16][17][18][19][20]

signaling_pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway TNFa TNF-α IKK IKK TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_expression Gene Expression (Proliferation, Anti-apoptosis) NFkB_nucleus->Gene_expression Induces Cytokine Cytokine JAK JAK Cytokine->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nucleus Translocates STAT3_Gene_expression Gene Expression (Survival, Proliferation) pSTAT3_nucleus->STAT3_Gene_expression Induces

Caption: Simplified NF-κB and STAT3 signaling pathways, potential targets for this compound.

Protocol 6: Western Blot Analysis

Rationale: Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins within a signaling cascade.[21][22][23][24] This will help determine if the compound inhibits the NF-κB or STAT3 pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-STAT3, anti-STAT3, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the compound for appropriate time points, including a pre-treatment period before stimulation if necessary (e.g., with TNF-α for NF-κB activation or IL-6 for STAT3 activation).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[22][23]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[22]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 7: In Vitro Kinase Assay

Rationale: If the Western blot results suggest inhibition of a phosphorylation event (e.g., decreased p-STAT3), a cell-free in vitro kinase assay can determine if the compound directly inhibits the upstream kinase (e.g., JAK).[25][26][27][28][29]

Materials:

  • Recombinant active kinase (e.g., JAK2)

  • Recombinant substrate (e.g., STAT3 protein)

  • Kinase buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • This compound

  • Detection reagents (e.g., phosphospecific antibody for ELISA/Western blot, or materials for radiography)

Procedure:

  • Set up the kinase reaction in a microplate or microcentrifuge tubes containing the kinase, substrate, and kinase buffer.

  • Add various concentrations of the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time.

  • Terminate the reaction.

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., Western blot with a phospho-specific antibody, ELISA, or autoradiography if using radiolabeled ATP).[25]

Conclusion

This comprehensive guide provides a structured and scientifically grounded framework for the in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently elucidate the compound's biological activity and potential as a therapeutic agent. The detailed protocols and the rationale behind them are designed to ensure robust and reproducible data generation, paving the way for further preclinical development.

References

Application Notes & Protocols: Preclinical Efficacy Testing of a Novel Thiazole Derivative, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, as a Putative NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for evaluating the in vivo efficacy of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, hereafter referred to as "Thiazole-X." As this is a novel chemical entity, we will proceed based on the hypothesis derived from preliminary in vitro screening that Thiazole-X acts as a potent inhibitor of the NLRP3 inflammasome. The protocols herein are designed to rigorously test this hypothesis in robust, well-validated animal models of inflammation. We will detail the scientific rationale for model selection, provide step-by-step experimental procedures, and outline key endpoints for determining therapeutic efficacy.

Introduction: Targeting the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide range of pathogenic and sterile danger signals, triggers the activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in a host of inflammatory disorders, including gout, type 2 diabetes, and certain neurodegenerative diseases.

Thiazole-X is a novel thiazole-containing compound. Our initial in vitro cell-based assays (e.g., ATP-induced IL-1β release in LPS-primed macrophages) suggest it may function by preventing the assembly or activation of the NLRP3 complex. The following protocols are designed to translate these in vitro findings into an in vivo context to establish proof-of-concept.

Below is a diagram illustrating the hypothesized mechanism of action for Thiazole-X within the NLRP3 inflammasome pathway.

NLRP3_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome PAMPs Signal 1 (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 DAMPs Signal 2 (e.g., ATP, MSU) NLRP3 NLRP3 DAMPs->NLRP3 Activation NFkB NF-κB Activation TLR4->NFkB Priming Pro_IL1B Pro-IL-1β & pro-IL-18 (inactive) NFkB->Pro_IL1B Transcription IL1B Mature IL-1β & IL-18 (secreted) Pro_IL1B->IL1B ASC ASC NLRP3->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Assembly Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis ThiazoleX Thiazole-X (Hypothesized Action) ThiazoleX->NLRP3

Caption: Hypothesized mechanism of Thiazole-X in the NLRP3 inflammasome pathway.

Essential Prerequisite: Pharmacokinetic (PK) and Tolerability Studies

Before embarking on efficacy studies, it is critical to perform preliminary PK and dose-range finding tolerability studies. These experiments are essential for selecting a relevant and safe dose range, determining the optimal route of administration (e.g., oral gavage, intraperitoneal injection), and establishing the dosing frequency.

ParameterDescriptionExample
Vehicle Selection An inert vehicle that solubilizes Thiazole-X without causing adverse effects.10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Route of Admin. The path by which the compound is delivered.Oral (PO), Intraperitoneal (IP), Intravenous (IV)
Dose Escalation A study in a small group of naive animals to identify the Maximum Tolerated Dose (MTD).3, 10, 30, 100 mg/kg
PK Analysis Measurement of drug concentration in plasma over time after a single dose.Determine Cmax, Tmax, AUC, and half-life (t½)

Causality: Without this data, efficacy studies are likely to fail. An inappropriate vehicle can cause inflammation, a dose that is too low will be ineffective, a dose that is too high may cause toxicity that confounds the results, and an incorrect dosing schedule can lead to drug exposure falling below the therapeutic window.

Model 1: Acute Systemic Inflammation (LPS-Induced Endotoxemia)

This model is an ideal first-pass in vivo screen. It is rapid, highly reproducible, and IL-1β is a primary driver of the inflammatory cascade, making it highly relevant for testing an NLRP3 inhibitor.

Experimental Protocol: LPS-Induced Endotoxemia in C57BL/6 Mice

Objective: To determine if Thiazole-X can suppress the systemic release of IL-1β following a lethal dose of lipopolysaccharide (LPS).

Materials:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Thiazole-X, dissolved in a sterile, appropriate vehicle.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Sterile, pyrogen-free saline.

  • ELISA kits for mouse IL-1β and TNF-α.

Experimental Design:

GroupNTreatment (Time -1h)Challenge (Time 0)Primary Endpoint
18VehicleLPS (15 mg/kg, IP)Serum IL-1β at 4h
28Thiazole-X (10 mg/kg, PO)LPS (15 mg/kg, IP)Serum IL-1β at 4h
38Thiazole-X (30 mg/kg, PO)LPS (15 mg/kg, IP)Serum IL-1β at 4h
48Thiazole-X (100 mg/kg, PO)LPS (15 mg/kg, IP)Serum IL-1β at 4h
55VehicleSalineBaseline Cytokines

Procedure:

  • Acclimatization: Acclimatize animals for a minimum of 7 days prior to the experiment.

  • Dosing (T = -1 hour): Administer the predetermined doses of Thiazole-X or vehicle via the selected route (e.g., oral gavage). The one-hour pretreatment allows for sufficient absorption.

  • Challenge (T = 0): Administer LPS (15 mg/kg) via intraperitoneal (IP) injection to all groups except the saline control. This dose robustly induces a systemic inflammatory response.

  • Monitoring: Observe animals for signs of endotoxic shock (piloerection, lethargy, huddling).

  • Sample Collection (T = +4 hours): At the peak of the cytokine storm, collect blood via terminal cardiac puncture under deep anesthesia.

  • Cytokine Analysis: Process blood to collect serum. Quantify IL-1β and TNF-α concentrations using a commercial ELISA kit according to the manufacturer's instructions. TNF-α is measured as a specificity control; a pure NLRP3 inhibitor should selectively reduce IL-1β but not TNF-α, which is largely NLRP3-independent in this model.

Model 2: Acute Gout Flare (MSU Crystal-Induced Peritonitis)

This model directly mimics the etiology of a gout flare, where monosodium urate (MSU) crystals are engulfed by macrophages, triggering potent NLRP3 inflammasome activation. It is considered a gold-standard model for evaluating NLRP3-specific inhibitors.

Experimental Protocol: MSU-Induced Peritonitis in C57BL/6 Mice

Objective: To assess the ability of Thiazole-X to inhibit NLRP3-dependent IL-1β production and subsequent neutrophil influx into the peritoneal cavity.

Gout_Model_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Dosing & Challenge cluster_analysis Phase 3: Analysis Acclimate Acclimatize C57BL/6 Mice (7 days) Group Randomize into Treatment Groups Acclimate->Group Dose Dose: Vehicle or Thiazole-X (PO) (T = -1h) Group->Dose Challenge Challenge: MSU Crystals (1mg, IP) (T = 0) Dose->Challenge Sacrifice Euthanize Animal (T = +6h) Challenge->Sacrifice Lavage Perform Peritoneal Lavage Sacrifice->Lavage Cells Count Neutrophils (Flow Cytometry) Lavage->Cells Cytokines Measure IL-1β in Lavage Fluid (ELISA) Lavage->Cytokines

Caption: Experimental workflow for the MSU crystal-induced peritonitis model.

Materials:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Thiazole-X, dissolved in vehicle.

  • Monosodium urate (MSU) crystals, prepared and verified to be endotoxin-free.

  • Phosphate-buffered saline (PBS).

  • FACS buffer and antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b).

  • Mouse IL-1β ELISA kit.

Procedure:

  • Acclimatization & Grouping: Acclimatize and randomize animals as described in Protocol 3.1.

  • Dosing (T = -1 hour): Administer Thiazole-X or vehicle.

  • Challenge (T = 0): Inject 1 mg of sterile MSU crystals suspended in 0.5 mL of sterile PBS into the peritoneal cavity.

  • Endpoint Collection (T = +6 hours):

    • Euthanize mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5 mL of cold PBS into the cavity, gently massaging the abdomen, and aspirating the fluid.

  • Analysis:

    • Neutrophil Influx: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells in FACS buffer. Stain with fluorescently-conjugated antibodies against neutrophil markers (e.g., Ly6G and CD11b) and quantify the number of neutrophils using a flow cytometer. This is a primary functional outcome of IL-1β signaling.

    • IL-1β Measurement: Use the cell-free supernatant from the lavage fluid to measure IL-1β concentrations via ELISA.

Data Interpretation and Next Steps

A successful outcome for Thiazole-X would be a statistically significant, dose-dependent reduction in:

  • Serum IL-1β in the LPS model (with minimal impact on TNF-α).

  • Peritoneal IL-1β and neutrophil count in the MSU peritonitis model.

Positive results from these acute models would provide strong justification for advancing Thiazole-X into more complex, chronic disease models where NLRP3 is implicated, such as models of diet-induced steatohepatitis (NASH) or neuroinflammation.

Application Notes & Protocols: In Vivo Dosage and Administration of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a novel research compound. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel thiazole-based small molecule inhibitors. All in vivo procedures must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.

Introduction and Preclinical Rationale

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The compound this compound belongs to this versatile class. The presence of chlorophenyl and chloromethyl groups suggests high reactivity and potential for covalent interactions, alongside a likelihood of low aqueous solubility—a common challenge for new chemical entities.[5]

Before proceeding to in vivo studies, a robust preclinical data package is essential. This guide assumes the following in vitro characterization has been completed:

  • Target Identification & Potency: The molecular target(s) have been identified, and the compound's potency (e.g., IC₅₀ or Kᵢ) has been determined through relevant biochemical and cellular assays. Thiazole derivatives have shown inhibitory activity against enzymes like tyrosine kinases (EGFR, VEGFR-2), PI3K/mTOR, and various microbial targets.[1][6]

  • Selectivity Profiling: The compound has been screened against a panel of related and unrelated targets to assess its selectivity and potential for off-target effects.

  • In Vitro ADME/Tox: Preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles have been established, including metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity against relevant cell lines.

This document provides a strategic framework for the subsequent in vivo evaluation, focusing on formulation, pharmacokinetics (PK), tolerability, and efficacy.

Formulation Development for In Vivo Administration

The majority of novel small molecules are poorly soluble in water, which severely limits their oral bioavailability and complicates parenteral administration.[5] The predicted hydrophobicity of this compound necessitates a carefully designed formulation strategy.

Causality in Excipient Selection

The goal is to create a vehicle that is safe, non-toxic at the required volume, and maintains the compound in a solubilized state long enough for absorption.[5][7] For early-stage, non-GLP studies in rodents, a multi-pronged screening approach is recommended.

Recommended Excipients for Screening:

Excipient Class Example(s) Rationale
Aqueous Vehicles 5% Dextrose in Water (D5W) Initial check for basic solubility. Unlikely to be sufficient alone.
Co-solvents PEG 300/400, Propylene Glycol Increases solubility by reducing the polarity of the aqueous vehicle.
Surfactants Tween® 80, Kolliphor® EL (Cremophor® EL) Non-ionic surfactants that form micelles to encapsulate hydrophobic molecules, improving solubility and stability.[7]
Cyclodextrins Captisol® (Sulfobutylether-β-cyclodextrin) Forms inclusion complexes where the hydrophobic compound resides within the cyclodextrin cavity, enhancing aqueous solubility.

| Lipid-Based Systems | Medium-Chain Triglycerides (MCT), Sesame Oil | For creating oil-based solutions or self-emulsifying drug delivery systems (SEDDS) for oral administration.[7][8] |

Protocol: Vehicle Screening & Formulation Preparation

Objective: To identify a suitable vehicle that can solubilize the test compound at the desired concentration for dosing.

Materials:

  • This compound

  • Screening excipients (see table above)

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

  • Microcentrifuge

Step-by-Step Protocol:

  • Target Concentration: Define a target stock concentration (e.g., 10 mg/mL). This should be at least 2-5 times higher than the highest anticipated dosing concentration to allow for flexibility.

  • Solubility Screening:

    • Accurately weigh 10 mg of the compound into separate glass vials.

    • Add 1 mL of each test vehicle to a respective vial.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 15-30 minutes in a water bath to aid dissolution.

    • Visually inspect for complete dissolution. If not dissolved, gently warm the mixture (37-40°C) and stir for an additional 30 minutes.

    • Centrifuge any vials with remaining particulate at >10,000 x g for 10 minutes. A clear supernatant indicates successful solubilization at that concentration.

  • Recommended Starting Formulation (for IP or PO administration): A common multi-component vehicle for initial studies is 10/10/80 (v/v/v) Kolliphor® EL / Ethanol / Saline .

    • Preparation: a. Weigh the required amount of the compound into a sterile glass vial. b. Add the Kolliphor® EL and vortex until a uniform slurry is formed. c. Add the ethanol and vortex until the compound is fully dissolved. This may require gentle warming or sonication. d. Slowly add the saline dropwise while vortexing to prevent precipitation. e. Visually inspect the final solution to ensure it is clear and free of particulates.

  • Final Checks: Measure the pH of the final formulation. For intraperitoneal (IP) injection, a pH between 4.5 and 8.0 is generally well-tolerated. Adjust with dilute HCl or NaOH if necessary, ensuring the compound does not precipitate.

In Vivo Study Design: A Phased Approach

A logical, phased approach is critical to generating reliable data while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement) in animal research.[9]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation P1 Formulation Development P2 Pilot Pharmacokinetics (PK) (Single Dose, Low N) P1->P2 Select Vehicle P3 Dose Range Finding (DRF) & Tolerability (MTD) P2->P3 Inform Dose Selection P4 Pharmacodynamic (PD) Study (Optional) P3->P4 Select Tolerated Doses P5 In Vivo Efficacy Study (Therapeutic Model) P3->P5 P4->P5 Confirm Target Engagement P6 Decision Point: Advance to GLP Toxicology P5->P6 Generate Key Go/No-Go Data

Protocol: Pilot Pharmacokinetic (PK) Study

Objective: To understand the basic absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This data is crucial for designing the dosing schedule in subsequent efficacy studies.[10]

Animal Model: Male BALB/c mice (n=3 per route/group). Administration Routes:

  • Intravenous (IV) bolus via tail vein (e.g., 2 mg/kg in a vehicle like 20% Captisol® in saline).

  • Intraperitoneal (IP) or Oral (PO) gavage (e.g., 10 mg/kg in the selected formulation).

Step-by-Step Protocol:

  • Acclimatization: Allow animals to acclimate for at least 5 days before the study.

  • Dosing: Administer the compound at the specified dose and route. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal according to a predetermined schedule. A typical schedule is:

    • IV: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • PO/IP: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Key PK Parameters to Determine:

Parameter Description Importance
Cₘₐₓ Maximum observed plasma concentration Indicates the rate and extent of absorption.
Tₘₐₓ Time to reach Cₘₐₓ Time of peak absorption.
AUC Area Under the Curve Represents total drug exposure over time.
t₁/₂ Half-life Time required for the plasma concentration to decrease by half. Guides dosing frequency.

| F% | Bioavailability (for PO/IP) | The fraction of the dose that reaches systemic circulation. Calculated as (AUCₑₓₜᵣₐ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₑₓₜᵣₐ). |

Protocol: Dose Range Finding (DRF) and MTD Determination

Objective: To establish the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[9][11] This is a critical step for selecting doses for efficacy studies.

Animal Model: Female athymic nude mice (4-6 weeks old), if preparing for a xenograft study (n=3-5 per group).[6] Dosing Schedule: Daily administration for 5-7 days to mimic a typical efficacy study schedule.

Step-by-Step Protocol:

  • Dose Selection: Based on in vitro cytotoxicity data and pilot PK results, select a starting dose. A common approach is to use dose escalations such as 2x or 3x increments.[9]

  • Group Design:

    Group Dose Level (mg/kg/day) Rationale
    1 Vehicle Control Establishes baseline response to the formulation.
    2 10 Low dose, expected to be well-tolerated.
    3 30 Intermediate dose.

    | 4 | 90 | High dose, approaching potential toxicity. |

  • Administration & Monitoring:

    • Administer the compound or vehicle daily via the intended route (e.g., oral gavage).

    • Measure body weight daily, just before dosing.

    • Conduct clinical observations at least twice daily. Record signs of toxicity such as lethargy, ruffled fur, hunched posture, ataxia, or labored breathing.

  • Endpoint Criteria: The MTD is typically defined by criteria such as:

    • Body Weight Loss: >15-20% mean body weight loss that is not recovered.

    • Mortality: Any treatment-related mortality.

    • Clinical Signs: Severe, persistent signs of distress.

  • Data Analysis: Plot the mean body weight change for each group over time. At the end of the study, major organs (liver, spleen, kidneys) may be collected for histopathological analysis to identify any sub-clinical organ toxicity.

In Vivo Efficacy Study: A Representative Model

Based on the broad activity of thiazole derivatives, a human tumor xenograft model is a relevant example for an efficacy study.[1][6]

G start Day 0: Implant Tumor Cells (e.g., 1x10^7 cells, s.c.) growth Days 7-10: Tumor Growth Phase (Monitor until ~150 mm³) start->growth random Day 10: Randomize Mice into Treatment Groups growth->random treat Days 10-24: Treatment Phase (Daily Dosing, e.g., PO) random->treat monitor Monitor: - Tumor Volume (2x/week) - Body Weight (Daily) treat->monitor end Day 24 (or endpoint): Euthanasia & Tissue Collection (Tumor, Plasma, Organs) treat->end

Protocol: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Animal Model: Female athymic nude mice (4-6 weeks old). Cell Line: A human cancer cell line where the compound showed high in vitro potency (e.g., HL-60 leukemia, A549 lung cancer).[6] Dose Levels: Two to three doses below the MTD (e.g., MTD, MTD/2, and MTD/4) plus a vehicle control.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject 1 x 10⁷ tumor cells suspended in Matrigel into the right flank of each mouse.[6]

  • Tumor Growth: Allow tumors to grow to a palpable size, typically 100-200 mm³.

  • Randomization: When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) ensuring the average tumor volume is similar across all groups.

  • Treatment: Begin daily administration of the compound or vehicle at the pre-determined doses and route.

  • Monitoring:

    • Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Measure body weight daily to monitor toxicity.

  • Study Endpoint: The study may be terminated when:

    • Tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • A pre-defined treatment duration is completed (e.g., 21 days).

    • Animals exhibit signs of excessive toxicity as defined in the DRF study.

  • Data Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

    • Secondary Endpoint: Body weight change as a measure of tolerability.

    • Optional: At termination, tumors can be excised, weighed, and processed for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers).

Conclusion

The in vivo evaluation of a novel compound like this compound is a systematic, multi-step process. By starting with careful formulation development, followed by foundational PK and tolerability studies, researchers can design robust and interpretable efficacy experiments. This phased approach ensures that the therapeutic potential of the compound is evaluated in a scientifically rigorous and ethical manner, providing the critical data needed to advance promising new chemical entities toward clinical development.

References

Application Notes and Protocols: Formulation of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The compound 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a versatile intermediate and a potential bioactive agent in its own right.[3][4] Its utility in drug discovery and development necessitates robust and reproducible protocols for its formulation in biological assays. This guide provides a comprehensive framework for the solubilization, storage, and preparation of this compound for in vitro and cellular assays, ensuring data integrity and maximizing experimental success.

The hydrochloride salt form of an organic base generally enhances aqueous solubility compared to the free base.[5][6][7][8] However, for creating high-concentration stock solutions suitable for serial dilutions in biological assays, an organic solvent is often required. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and miscibility with aqueous media.[9] This document will focus on DMSO-based formulation strategies, emphasizing the critical need to control final solvent concentrations to mitigate off-target effects and cellular toxicity.[10]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is foundational to its proper formulation.

PropertyValue/InformationSource/Justification
Chemical Formula C₁₀H₈Cl₃NS[4]
Molecular Weight 280.60 g/mol [4]
Appearance Typically a white to light-colored crystalline powder/solid.[3][11][12]
Solubility The hydrochloride salt form suggests some aqueous solubility.[11][13] However, for high concentration stocks, solubility in organic solvents like DMSO is preferred.[9][10]General principle for hydrochloride salts of organic compounds.[5][8]
Storage As a powder, store at -20°C for long-term stability (up to 3 years).[10] In DMSO solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[10]General guidelines for storing research compounds.
Safety May cause skin and eye irritation, and respiratory irritation.[14] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][15]General safety precautions for handling chlorinated organic compounds.

Protocol: Preparation of High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The causality behind this choice is to create a concentrated stock that allows for significant dilution into the final assay medium, thereby minimizing the final DMSO concentration.[16]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Pre-weighing Preparation: Before opening the container, allow the compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (MW = 280.60 g/mol ), you would weigh 2.806 mg.

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (280.60 g/mol ) * (1000 mg/g) = 2.806 mg

  • Solubilization: a. Transfer the weighed powder to a sterile vial. b. Add the calculated volume of anhydrous DMSO (in this example, 1 mL). c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[9] d. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming to 37°C can also be attempted, but caution is advised as heat can degrade some compounds.[9]

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[9][10] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[10]

Workflow for Biological Assay Preparation

The following diagram illustrates the overall workflow from receiving the powdered compound to its final application in a biological assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Assay Formulation Compound Weigh Compound Powder Solvent Add Anhydrous DMSO Compound->Solvent Dissolve Vortex / Sonicate to Dissolve Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Retrieve for Experiment SerialDilute Perform Serial Dilutions (in 100% DMSO or Assay Medium) Thaw->SerialDilute FinalDilution Dilute Working Solution into Final Assay Medium SerialDilute->FinalDilution Intermediate Dilutions Assay Add to Cells / Assay Plate FinalDilution->Assay Constraint Critical Constraint: Final DMSO concentration in assay should be <0.5% FinalDilution->Constraint

Caption: Workflow for preparing this compound.

Protocol: Serial Dilution for Dose-Response Assays

To determine the biological activity of the compound, a dose-response curve is typically generated. This requires a series of dilutions from the high-concentration stock.

Method 1: Serial Dilution in 100% DMSO (Recommended)

This method maintains the compound in a soluble state until the final dilution step.

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Label Tubes: Label a series of sterile microcentrifuge tubes for the desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

  • Perform Dilutions: a. To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly. b. To create a 100 µM solution, add 10 µL of the 1 mM solution to 90 µL of 100% DMSO. Mix thoroughly. c. Continue this 1:10 dilution series for all required concentrations.[9]

  • Final Dilution in Assay Medium: a. For the final step, dilute the DMSO-based working solutions into the aqueous assay buffer or cell culture medium. For example, to achieve a final concentration of 10 µM in the assay from a 1 mM DMSO stock, you would perform a 1:100 dilution (e.g., add 2 µL of the 1 mM stock to 198 µL of medium). b. This final dilution factor is critical for keeping the final DMSO concentration low. A 1:100 dilution results in 1% DMSO, while a 1:200 dilution results in 0.5% DMSO. It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity or artifacts.[10] c. Crucially, a vehicle control containing the same final concentration of DMSO must be included in all experiments. [9]

Method 2: Serial Dilution in Aqueous Medium

This method can be used if the compound is sufficiently soluble in the assay medium at the required concentrations. However, there is a higher risk of precipitation.

  • Intermediate Dilution: First, create an intermediate, high-concentration working stock in the assay medium. For example, dilute the 10 mM DMSO stock 1:100 into the assay medium to create a 100 µM solution (with 1% DMSO).

  • Serial Dilution: Perform serial dilutions from this 100 µM aqueous stock using the assay medium as the diluent.

  • Caution: Observe the solutions carefully for any signs of precipitation. If precipitation occurs, this method is not suitable.

Troubleshooting and Best Practices

  • Precipitation: If the compound precipitates upon dilution into aqueous media, consider using a stepwise dilution process or the addition of a non-toxic co-solvent like PEG400 or Tween 80, though their effects on the assay must be validated.[10]

  • DMSO Toxicity: Always run a vehicle control with the highest concentration of DMSO used in your experiment to ensure that any observed effects are due to the compound and not the solvent.[16] Different cell lines have varying sensitivities to DMSO.

  • Compound Stability: The chloromethyl group is a reactive moiety susceptible to nucleophilic substitution.[13] Be mindful of components in your assay medium (e.g., primary amines, thiols) that could potentially react with the compound over time. Prepare final working solutions fresh before each experiment.

Conclusion

The successful use of this compound in biological assays is contingent upon a meticulous formulation strategy. By preparing a high-concentration stock solution in DMSO, utilizing single-use aliquots to maintain stability, and carefully controlling the final solvent concentration in the assay, researchers can generate reliable and reproducible data. The protocols and insights provided in this guide offer a robust starting point for integrating this and similar thiazole derivatives into drug discovery and chemical biology workflows.

References

Application Notes and Protocols: A Framework for Characterizing the Anticancer Activity of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, thiazole derivatives have emerged as a particularly promising class of therapeutic agents. Several approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, highlighting its importance in designing molecules that can effectively interact with cancer-specific targets and disrupt disease progression pathways.[1][2] Thiazole-based compounds are known to exert their effects through a variety of mechanisms, including the induction of apoptosis and inhibition of key cellular signaling pathways.[1][3]

This document provides a comprehensive guide for the initial characterization of a novel thiazole derivative, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride . While specific biological data for this compound is not yet established, its structural features suggest a strong potential for anticancer activity. The following protocols are designed to provide a logical, stepwise framework for researchers to assess its cytotoxic and pro-apoptotic effects on cancer cells, thereby elucidating its therapeutic potential.

Part 1: Foundational Analysis - Cytotoxicity and IC₅₀ Determination

The first critical step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[4][5] This allows for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is the concentration of the drug required to inhibit cell growth by 50% and is a fundamental parameter for comparing the efficacy of different compounds.[6][7][8]

1.1 Assay Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]

1.2 Experimental Workflow: IC₅₀ Determination

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plates incubate1 Incubate 24h (Allow Attachment) seed->incubate1 add_compound Add Compound to Wells incubate1->add_compound prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_abs Measure Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Workflow for determining IC₅₀ using the MTT assay.

1.3 Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a panel of relevant cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) using standard cell culture techniques.[12][13]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well flat-bottom plate.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in complete growth medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and blank control (medium only).[7]

    • Incubate the plate for a predetermined period (typically 48 or 72 hours).

  • MTT Reaction and Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

    • Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[11]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance (Optical Density) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis and IC₅₀ Calculation:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[7]

1.4 Data Presentation

Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and incubation times.

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma48[Experimental Value]
A549Lung Carcinoma48[Experimental Value]
HCT116Colon Carcinoma48[Experimental Value]
MCF-7Breast Adenocarcinoma72[Experimental Value]
A549Lung Carcinoma72[Experimental Value]
HCT116Colon Carcinoma72[Experimental Value]
(Note: Data are representative and will vary with experimental conditions.)
Part 2: Mechanistic Insight - Apoptosis Detection

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.[3] It is crucial to determine whether the observed cytotoxicity is due to this controlled process.

2.1 Assay Principle: Annexin V & Propidium Iodide (PI) Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[1][15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2] By using both stains, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16]

2.2 Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the pellet once with cold PBS.[16]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[15]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[16]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and quadrants correctly.

    • Acquire data for at least 10,000 events per sample.

    • The results will be displayed in a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Part 3: Mechanistic Insight - Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[9]

3.1 Assay Principle: Propidium Iodide Staining for DNA Content

Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[3][17] The fluorescence intensity of PI within a stained cell is therefore directly proportional to its DNA content.[18] By analyzing the distribution of fluorescence intensity across a cell population using flow cytometry, one can quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

3.2 Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay (Section 2.2, Step 1).

    • Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation and Staining:

    • Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][19]

    • Incubate on ice for at least 30 minutes (or store at 4°C for extended periods).[18]

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA).[18][19]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence in the linear scale.

    • Use software (e.g., FlowJo, ModFit LT) to deconvolute the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 4: Molecular Mechanism - Analysis of Apoptotic Proteins

To confirm that apoptosis is the mode of cell death and to begin exploring the specific pathway involved (intrinsic vs. extrinsic), the expression levels of key regulatory proteins can be analyzed by Western blotting.

4.1 Principle: Western Blotting for Apoptosis Markers

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. Key markers for apoptosis include:

  • Caspases: These proteases are the executioners of apoptosis. The cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms to their active, cleaved forms is a hallmark of apoptosis.

  • PARP: Poly (ADP-ribose) polymerase-1 is a DNA repair enzyme that is cleaved and inactivated by Caspase-3 during apoptosis. Detection of cleaved PARP is a reliable indicator of apoptotic activity.[20]

  • Bcl-2 Family Proteins: This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[21] An increase in the Bax/Bcl-2 ratio promotes cell death.

4.2 Signaling Pathway & Experimental Workflow

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Compound 4-(Chloromethyl)-2- (3-chlorophenyl)thiazole hydrochloride Bcl2 Anti-apoptotic Bcl-2 Compound->Bcl2 Inhibits Bax Pro-apoptotic Bax Compound->Bax Promotes Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Cleavage/Activation) CytC->Casp9 Casp3 Caspase-3 (Cleavage/Activation) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway targeted by the compound.

WB_Workflow prep Prepare Cell Lysates (Treated & Control) quant Protein Quantification (e.g., BCA Assay) prep->quant sds SDS-PAGE (Separate Proteins by Size) quant->sds transfer Transfer to Membrane (e.g., PVDF) sds->transfer block Blocking (Prevent Non-specific Binding) transfer->block probe_pri Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bax) block->probe_pri probe_sec Secondary Antibody Incubation (HRP-conjugated) probe_pri->probe_sec detect Chemiluminescent Detection probe_sec->detect analyze Image Analysis & Densitometry detect->analyze

Caption: General experimental workflow for Western blotting.

4.3 Detailed Protocol: Western Blotting
  • Sample Preparation:

    • Treat cells with the compound as previously described.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to semi-quantify the protein band intensities relative to the loading control.

Conclusion and Future Directions

This guide provides a foundational suite of cell-based assays to characterize the anticancer activity of this compound. By systematically evaluating its cytotoxicity, ability to induce apoptosis, effect on the cell cycle, and impact on key apoptotic proteins, researchers can build a comprehensive profile of the compound's biological effects. Positive results from these assays would warrant further investigation, including in vitro kinase inhibition assays to identify specific molecular targets and subsequent validation in preclinical in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

I. Synthetic Overview & Mechanism

The synthesis of this compound is primarily achieved via the Hantzsch thiazole synthesis , a robust and widely adopted method for constructing the thiazole ring. This reaction involves the condensation of a thioamide with an α-haloketone. For our target molecule, the key precursors are 3-chlorothiobenzamide and 1,3-dichloroacetone .

The overall synthetic workflow can be broken down into two primary stages:

  • Preparation of 3-chlorothiobenzamide: This intermediate is typically synthesized from the corresponding amide, 3-chlorobenzamide, through a thionation reaction.

  • Hantzsch Thiazole Synthesis: The cyclocondensation of 3-chlorothiobenzamide with 1,3-dichloroacetone to form the thiazole ring, followed by hydrochloride salt formation.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Hantzsch_Mechanism Thioamide 3-Chlorothiobenzamide SN2_intermediate S-Alkylated Intermediate Thioamide->SN2_intermediate Nucleophilic Attack (SN2) DCA 1,3-Dichloroacetone DCA->SN2_intermediate Cyclization_intermediate Hydroxythiazoline Intermediate SN2_intermediate->Cyclization_intermediate Intramolecular Cyclization Thiazole_base 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Cyclization_intermediate->Thiazole_base Dehydration Final_product 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride Thiazole_base->Final_product Protonation HCl HCl HCl->Final_product

Caption: Generalized mechanism of the Hantzsch synthesis for 4-(chloromethyl)-2-(3-chlorophenyl)thiazole.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chlorothiobenzamide

The conversion of 3-chlorobenzamide to its thioamide analogue is efficiently carried out using Lawesson's reagent.[1][2]

Materials:

  • 3-Chlorobenzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-chlorobenzamide (1.0 eq) and Lawesson's reagent (0.55-0.6 eq).

  • Add anhydrous toluene or THF.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-chlorothiobenzamide.

Protocol 2: Synthesis of this compound

This protocol is adapted from procedures for analogous 2-aryl-4-chloromethylthiazoles.[3]

Materials:

  • 3-Chlorothiobenzamide

  • 1,3-Dichloroacetone

  • Acetone or Ethanol

  • Methanol

  • Hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether)

Procedure:

  • Dissolve 3-chlorothiobenzamide (1.0 eq) and 1,3-dichloroacetone (1.0 eq) in acetone or ethanol in a round-bottom flask.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. An initial S-alkylation followed by cyclization occurs.

  • After the initial reaction, the solvent can be evaporated, and the residue can be taken up in a solvent like methanol and refluxed to drive the dehydration of the hydroxythiazoline intermediate.

  • Upon completion of the dehydration, the solvent is removed under reduced pressure.

  • The crude thiazole base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

  • A solution of anhydrous HCl is added dropwise with stirring to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue 1: Low Yield in Thioamide Synthesis

  • Question: My yield of 3-chlorothiobenzamide is lower than expected. What are the likely causes?

  • Answer:

    • Incomplete Reaction: Thionation with Lawesson's reagent can sometimes be sluggish. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.

    • Purity of Lawesson's Reagent: Lawesson's reagent can degrade over time. Using fresh or properly stored reagent is crucial for optimal results.

    • Stoichiometry: While a slight excess of Lawesson's reagent is sometimes used, a large excess can lead to side products and purification difficulties. Fine-tuning the stoichiometry may be necessary.

    • Purification Losses: 3-chlorothiobenzamide can be somewhat polar. During column chromatography, ensure the eluent system is optimized to prevent product loss on the column.

Issue 2: Formation of Side Products in Hantzsch Synthesis

  • Question: I am observing significant impurities alongside my desired thiazole product. What are these and how can I avoid them?

  • Answer:

    • Bis-thiazole Formation: A common side reaction is the reaction of the initially formed thiazole with a second molecule of the thioamide, especially if an excess of the thioamide is used or if the reaction is run for an extended period at high temperatures.[4] Using a 1:1 stoichiometry of reactants is crucial.

    • Alternative Cyclization Products: While less common, under certain conditions, particularly with substituted thioamides, regioisomers can form.[5] Maintaining neutral to slightly acidic conditions generally favors the desired product.

    • Decomposition: 1,3-dichloroacetone is a reactive compound and can undergo self-condensation or decomposition, especially under basic conditions or at high temperatures. It is advisable to use it without prolonged storage and to maintain controlled reaction temperatures.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: My product is difficult to crystallize as the hydrochloride salt, or it "oils out". What can I do?

  • Answer:

    • "Oiling out" can occur if the product is impure or if the solvent system is not ideal.[6] Ensure the crude thiazole base is as pure as possible before attempting salt formation.

    • Solvent Choice for Salt Formation: The choice of solvent is critical for obtaining a crystalline hydrochloride salt. Anhydrous diethyl ether, isopropanol, or ethyl acetate are commonly used. Sometimes, a mixture of solvents can induce crystallization.

    • Recrystallization: If the initial precipitate is impure, recrystallization can be effective. A common solvent system for recrystallizing hydrochloride salts is isopropanol, sometimes with the addition of a small amount of diethyl ether to reduce solubility.[6]

    • Water Content: The presence of water can interfere with the crystallization of anhydrous hydrochloride salts and may lead to lower yields due to the solubility of the salt in aqueous media.[7] Ensure all solvents and reagents are anhydrous for the salt formation step.

IV. Quantitative Data & Optimization

Optimizing reaction parameters is key to maximizing the yield and purity of this compound.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
Solvent SystemPolarityTypical OutcomeReference
Ethanol/MethanolPolar ProticGenerally good yields, facilitates dissolution of reactants.[8]
AcetonePolar AproticCommonly used, good for the initial condensation step.[3]
Toluene/XyleneNonpolarSlower reaction rates, may require higher temperatures.[2]
Ethanol/WaterPolar ProticCan increase reaction rates and yields in some cases.[4]
Solvent-freeN/ACan lead to very rapid reactions and high yields, environmentally friendly.

Note: The optimal solvent may vary depending on the specific substrates and desired reaction time.

Table 2: Influence of Temperature on Reaction Rate and Yield
TemperatureExpected Effect on RatePotential for Side ReactionsRecommendation
Room TemperatureSlowerLowerSuitable for initial condensation, may require longer reaction times.
40-60 °C (Gentle Heating)FasterModerateGood for driving the reaction to completion without significant decomposition.
RefluxFastestHigherMay be necessary for less reactive substrates but increases the risk of side products.
Optimization Workflow

The following diagram outlines a systematic approach to optimizing the synthesis.

Optimization_Workflow Start Start: Baseline Protocol (e.g., Ethanol, RT, 1:1 Stoichiometry) Analyze Analyze Yield & Purity (TLC, LC-MS, NMR) Start->Analyze Low_Yield Issue: Low Yield Analyze->Low_Yield < 80% Yield Impure_Product Issue: Impure Product Analyze->Impure_Product < 95% Purity Success Achieved High Yield & Purity Analyze->Success > 80% Yield > 95% Purity Optimize_Temp Optimize Temperature: - Gentle heat (50°C) - Reflux Low_Yield->Optimize_Temp Optimize_Solvent Optimize Solvent: - Polar aprotic (e.g., Acetone) - Solvent-free Low_Yield->Optimize_Solvent Optimize_Time Optimize Reaction Time: - Monitor by TLC Low_Yield->Optimize_Time Optimize_Stoich Adjust Stoichiometry: - Ensure 1:1 ratio Impure_Product->Optimize_Stoich Optimize_Purification Optimize Purification: - Recrystallization solvent screen Impure_Product->Optimize_Purification Optimize_Temp->Analyze Optimize_Solvent->Analyze Optimize_Time->Analyze Optimize_Stoich->Analyze Optimize_Purification->Analyze

Caption: A systematic workflow for troubleshooting and optimizing the synthesis.

V. References

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Rate of Thiazole Formation. Retrieved from --INVALID-LINK--

  • Al-Adiwish, W. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2021(4), M1283.

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • ChemSpider. (n.d.). Thionation of amides using Lawessons reagent. Retrieved from --INVALID-LINK--

  • Kaleta, Z., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628.

  • PrepChem. (n.d.). Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 457-461.

  • ResearchGate. (2018). Optimization of the reaction conditions for the Hantzsch condensation... [Figure]. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Influence of solvent polarity on reaction rate. Retrieved from --INVALID-LINK--

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757.

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from --INVALID-LINK--

  • Góngora-Benítez, M., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 17(6), 6894-6906.

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Figure]. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from --INVALID-LINK--

  • Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications, 41(4), 579-582.

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from --INVALID-LINK--

  • da Cruz Filho, I. J., et al. (2023). Synthesis and biological evaluation of new substituted arylthiazoles against T. brucei. Anais da Academia Brasileira de Ciências, 95(1).

  • Al-Said, M. S., et al. (2013). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 18(11), 13813-13822.

  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1).

  • BenchChem. (2025). Synthesis of 2-Chlorothiobenzamide: A Detailed Laboratory Protocol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. [Figure]. Retrieved from --INVALID-LINK--

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. OUCI.

  • ECHEMI. (n.d.). Purification of organic hydrochloride salt? Retrieved from --INVALID-LINK--

  • da Cruz Filho, I. J., et al. (2023). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Anais da Academia Brasileira de Ciências, 95(1).

  • The Journal of Organic Chemistry. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.

  • PubChem. (n.d.). 3-Chlorobenzamide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this key thiazole intermediate, blending foundational chemical principles with practical, field-tested solutions.

Compound Profile: Understanding Your Material

This compound is a crystalline solid, typically white to off-white in appearance.[1] As a hydrochloride salt, it exhibits increased polarity and solubility in protic solvents compared to its free base form.[1][] The presence of the reactive chloromethyl group and the thiazole ring system dictates specific handling and purification considerations to prevent degradation and side-product formation. The primary goal of any purification strategy is to remove unreacted starting materials, reaction by-products, and any potential degradants.

Common Impurities May Include:

  • Starting materials from the synthesis (e.g., 3-chlorothiobenzamide, 1,3-dichloroacetone).

  • By-products from side reactions (e.g., over-alkylation, dimerization).

  • Hydrolysis products (e.g., replacement of the chloromethyl group with a hydroxyl group).

  • Residual solvents from the reaction or work-up.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude batch of this compound?

For a crystalline solid like this hydrochloride salt, recrystallization is often the most efficient and scalable first-line approach. It is excellent for removing minor impurities and achieving high purity in a single step. If the material is an oil or fails to crystallize, silica gel column chromatography is the recommended alternative.

Q2: How does the hydrochloride salt form affect my purification strategy?

The hydrochloride salt form significantly increases the compound's polarity. This has two main implications:

  • Solvent Selection: It will be more soluble in polar solvents like alcohols (methanol, ethanol, isopropanol) and water, and less soluble in non-polar solvents like hexanes or ethers.[1] This is a key consideration for both recrystallization and chromatography.

  • Chromatography: When using silica gel chromatography, the ionic nature of the salt can lead to strong interactions with the acidic silica surface, causing peak tailing or even irreversible binding. This can sometimes be mitigated by modifying the mobile phase or by purifying the compound in its free base form.

Q3: Can I purify the compound as its free base and then convert it back to the hydrochloride salt?

Absolutely. This is a common and often effective strategy, especially for chromatography. By neutralizing the hydrochloride salt with a mild base (e.g., aqueous sodium bicarbonate solution) and extracting the free base into an organic solvent (like dichloromethane or ethyl acetate), you obtain a less polar compound that behaves more predictably on silica gel. After purification, the hydrochloride salt can be reformed by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol).

Q4: What are the stability considerations for this compound during purification?

The chloromethyl group is a reactive electrophile. Prolonged heating, especially in the presence of nucleophilic solvents (like methanol or water) or impurities, can lead to substitution reactions. It is advisable to use the minimum necessary temperature during recrystallization and to avoid unnecessarily long exposure to protic solvents.[1] Thiazole rings are generally stable, but can be sensitive to strong oxidizing or reducing conditions.[3]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Recrystallization Problems
ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery / Product remains dissolved 1. Incorrect solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Excessive solvent used: Too much solvent was added, preventing saturation upon cooling.1. Select a new solvent or system. Use a solvent in which the compound has high solubility at high temperatures but low solubility at room temperature or below. Ethanol or isopropanol are good starting points.[4][5][6] 2. Use an anti-solvent. Add a second solvent in which the compound is insoluble (e.g., diethyl ether, hexanes) dropwise to the warm, dissolved solution until turbidity persists. Then, gently warm until the solution is clear again and allow to cool slowly. 3. Concentrate the solution. Carefully remove some solvent under reduced pressure and attempt to cool and crystallize again.
Compound "Oils Out" instead of crystallizing 1. Solution is supersaturated: The concentration of the solute is too high, or cooling is too rapid. 2. Presence of impurities: Impurities can depress the melting point and inhibit crystal lattice formation.1. Reduce the cooling rate. Allow the flask to cool slowly to room temperature, then transfer to a refrigerator, and finally to a freezer. Avoid shocking the solution in an ice bath immediately. 2. Add seed crystals. If available, add a few crystals of pure product to induce crystallization. 3. Scratch the flask. Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. 4. Dilute the solution slightly. Add a small amount of the hot solvent back to the oiled-out mixture, reheat to dissolve, and attempt a slower cooling process.
Product purity does not improve 1. Impurities have similar solubility. The chosen solvent system does not effectively differentiate between the product and the impurity.1. Change the solvent system. Try a different solvent or a multi-component system (e.g., ethanol/water, acetone/hexane) to alter the solubility profile. 2. Perform a pre-purification step. If a major impurity is known, consider an extraction or wash to remove it before recrystallization. 3. Switch to chromatography. Recrystallization may not be suitable for removing closely related impurities.
Issue 2: Column Chromatography Problems
ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing / No Elution (Normal Phase) 1. Strong ionic interaction: The positively charged nitrogen of the thiazolium hydrochloride is binding strongly to the acidic silanol groups on the silica surface.[7] 2. Compound is too polar for the eluent. 1. Convert to free base. Neutralize the hydrochloride salt before loading it onto the column. This is the most reliable solution. 2. Modify the mobile phase. Add a competitive base like triethylamine (~0.5-1%) to the eluent system (e.g., hexane/ethyl acetate) to occupy the active sites on the silica. 3. Use a polar-modified mobile phase. Add methanol (~1-10%) to a dichloromethane or ethyl acetate mobile phase to increase eluting power.[8]
Poor Separation / Co-elution of Impurities 1. Incorrect mobile phase polarity. The eluent is either too strong (eluting everything together) or too weak (causing excessive band broadening). 2. Column overloading. Too much crude material was loaded onto the column.1. Optimize the mobile phase with TLC. Use Thin Layer Chromatography (TLC) to find an eluent system that gives a target Rf value of ~0.25-0.35 for the desired compound.[4] 2. Use a shallower gradient. Start with a less polar mobile phase and gradually increase the polarity to better resolve closely eluting spots. 3. Reduce the load. As a rule of thumb, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Evidence of On-Column Reaction/Degradation 1. Hydrolysis on silica: The acidic nature of silica gel can catalyze the hydrolysis of the chloromethyl group, especially if using protic solvents like methanol.1. Use deactivated silica. Treat silica gel with a base (like triethylamine) before packing the column, or use commercially available deactivated silica. 2. Switch to a different stationary phase. Consider using neutral alumina. 3. Work quickly and at room temperature. Do not let the compound sit on the column for extended periods.

Visualized Workflows & Protocols

Decision Tree for Purification Strategy

This diagram outlines the logical steps for selecting the appropriate purification method for your crude material.

Purification_Decision_Tree Start Crude 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole HCl IsSolid Is the crude material a solid? Start->IsSolid TryRecrys Attempt Recrystallization IsSolid->TryRecrys  Yes GoToChrom Proceed to Column Chromatography IsSolid->GoToChrom No (Oil) SuccessRecrys Successful Crystallization? TryRecrys->SuccessRecrys CheckPurity Check Purity (TLC, NMR, etc.) SuccessRecrys->CheckPurity  Yes SuccessRecrys->GoToChrom No (Oiled Out) IsPure Is Purity >98%? CheckPurity->IsPure End Purified Product IsPure->End  Yes IsPure->GoToChrom No Neutralize Neutralize to Free Base GoToChrom->Neutralize ColumnChrom Silica Gel Chromatography Neutralize->ColumnChrom CombineFrac Combine Pure Fractions & Evaporate ColumnChrom->CombineFrac ConvertToHCl Convert back to HCl salt CombineFrac->ConvertToHCl ConvertToHCl->End

Caption: Decision workflow for selecting a purification method.

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, acetonitrile, water) at room temperature and upon heating. A good solvent will fully dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification via Free Base Column Chromatography
  • Neutralization: Dissolve the crude hydrochloride salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Chromatography: Adsorb the crude free base onto a small amount of silica gel and load it onto a pre-packed silica column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), determined beforehand by TLC analysis.[9]

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate challenges but also to proactively design robust experimental protocols.

Part 1: Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a hydrochloride salt of a weakly basic parent molecule. The thiazole ring, while contributing to the molecule's aromaticity, and the presence of two chlorophenyl groups, can lead to significant hydrophobicity and strong crystal lattice energy.[1] This makes it challenging for water molecules to effectively solvate the compound, resulting in poor aqueous solubility. The hydrochloride salt form is intended to improve aqueous solubility by introducing an ionizable group.[2][3] However, the extent of this improvement is highly dependent on the pH of the medium.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues in a direct, problem-solution format.

Initial Dissolution Problems

Question 1: My this compound is not dissolving in water or aqueous buffers. What is the first step?

Answer: The limited aqueous solubility of this compound is often due to its molecular structure.[1] The initial and most critical step is to assess and adjust the pH of your solvent. As a hydrochloride salt of a weak base, its solubility is pH-dependent, increasing significantly in acidic conditions.[4][5]

  • Expert Insight: The thiazole nitrogen is basic and will be protonated at low pH. This positive charge enhances the molecule's interaction with polar water molecules, thereby increasing solubility.[6][7]

Troubleshooting Steps:

  • Start with an acidic solution: Instead of neutral water, attempt to dissolve the compound in a dilute acidic solution, such as 0.1 N Hydrochloric Acid (HCl).

  • Stepwise pH reduction: If you are using a buffer (e.g., PBS), incrementally decrease the pH by adding small aliquots of dilute HCl while monitoring for dissolution.

  • Determine the pH of maximum solubility: There is a pH at which the salt form is most stable and soluble before it may convert to the less soluble free base.[8]

Question 2: I've tried lowering the pH, but the solubility is still insufficient for my desired concentration. What are my next options?

Answer: If pH adjustment alone is not sufficient, a combination of approaches is recommended. The next logical step is the introduction of a water-miscible organic co-solvent.

  • Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for solvating a hydrophobic molecule.[9]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

Experimental Protocol: Co-solvent Strategy

  • Prepare a high-concentration stock solution of your compound in 100% DMSO or ethanol.

  • For your final working solution, add the stock solution dropwise to your vigorously stirring aqueous buffer.

  • Critical Step: Ensure the final concentration of the organic co-solvent in your aqueous medium is as low as possible (typically <1% v/v) to avoid impacting your biological assay.[1]

Precipitation Issues

Question 3: The compound dissolves initially in my acidified/co-solvent system, but then it precipitates out over time or upon further dilution. Why is this happening and how can I prevent it?

Answer: This is a common phenomenon known as precipitation or "crashing out." It can be caused by several factors:

  • pH Shift: Dilution into a higher pH buffer can cause the protonated, soluble form to convert back to the less soluble free base.[10]

  • Common Ion Effect: If your aqueous medium contains a high concentration of chloride ions (e.g., high salt buffers), it can suppress the dissolution of the hydrochloride salt.[3][11][12][13][14][15][16] This is an application of Le Chatelier's principle.[11][14]

  • Supersaturation: Rapidly adding a concentrated stock solution can create a temporarily supersaturated solution that is thermodynamically unstable and prone to precipitation.[10]

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_pH Measure pH of final solution start->check_pH check_Cl Review buffer composition for high [Cl-] start->check_Cl check_dilution Evaluate dilution method start->check_dilution pH_low Is pH too high for salt form stability? check_pH->pH_low Cl_high Is [Cl-] high? check_Cl->Cl_high dilution_fast Was dilution rapid? check_dilution->dilution_fast adjust_pH Maintain a lower pH in the final solution or use a pH-stabilizing buffer. pH_low->adjust_pH Yes change_buffer Switch to a non-chloride containing buffer if possible (e.g., phosphate or acetate buffer). Cl_high->change_buffer Yes slow_dilution Add stock solution slowly with vigorous stirring. Consider gentle warming. dilution_fast->slow_dilution Yes

Caption: Troubleshooting workflow for precipitation issues.

Advanced Dissolution Techniques

Question 4: I am still facing significant solubility challenges. Are there any other physical methods I can employ?

Answer: Yes, when chemical modifications (pH, co-solvents) are insufficient, physical methods can be very effective. Sonication and gentle heating are the most common and accessible techniques.

  • Sonication: The application of ultrasonic waves can significantly enhance the rate of dissolution.[17][18][19][20] This is achieved through acoustic cavitation, which creates localized high-pressure and high-temperature zones, breaking down the crystal lattice and increasing particle dispersion.[17]

  • Gentle Heating: Increasing the temperature of the solvent can increase the solubility of many compounds. However, this must be done with caution to avoid degradation of the compound.

Protocol 1: Dissolution Enhancement by Sonication

  • Prepare a suspension of the compound in your chosen solvent system (e.g., acidified water or a co-solvent mixture).

  • Place the vial containing the suspension in an ultrasonic bath.

  • Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution.

  • Self-Validation: After sonication, allow the solution to stand at room temperature for at least one hour. If the compound remains in solution, it indicates true dissolution rather than just the formation of a fine particle suspension.[21] Centrifuging the solution can also confirm if undissolved particles remain.[21]

  • Caution: Monitor the temperature of the water bath during sonication, as prolonged sonication can cause heating.[17]

Part 3: Quantitative Data and Methodologies

Solubility Profile (Illustrative)

The following table provides a template for you to record your experimental solubility data. It is crucial to determine this empirically for your specific batch of this compound.

Solvent SystemTemperature (°C)Maximum Achieved Concentration (mg/mL) - IllustrativeObservations
Deionized Water (pH ~7)25< 0.1Insoluble
0.1 N HCl251 - 5Soluble with stirring
Phosphate Buffered Saline (PBS), pH 7.425< 0.1Insoluble
10% DMSO in 0.1 N HCl (v/v)255 - 10Readily Soluble
100% DMSO25> 50Freely Soluble
100% Ethanol25> 20Soluble
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution for subsequent dilution into aqueous media.

Materials:

  • This compound (MW: 280.60 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 280.60 g/mol * (1000 mg / 1 g) = 2.806 mg

  • Weighing: Accurately weigh out approximately 2.81 mg of the compound and record the exact weight.

  • Dissolution: a. Transfer the weighed compound to a clean, dry volumetric flask (e.g., 1 mL). b. Add approximately 0.7 mL of DMSO. c. Vortex or sonicate until the solid is completely dissolved. d. Once dissolved, add DMSO to the final volume of 1 mL. e. Mix thoroughly by inverting the flask several times.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Confirming Dissolution: A Note on Analytical Techniques

Visual inspection is the first step, but for rigorous experimental work, especially in later stages of drug development, confirming complete dissolution is essential. Techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry can be used to quantify the amount of dissolved active pharmaceutical ingredient (API) in a filtered sample.[22][23][24][25] This is the gold standard for validating your dissolution procedure.

Workflow for Dissolution Confirmation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation prep Prepare solution using chosen method (pH, co-solvent, sonication) filter Filter through 0.22 µm syringe filter to remove any undissolved particles prep->filter hplc_uv Analyze filtrate by HPLC or UV-Vis Spectrophotometry filter->hplc_uv quantify Quantify concentration against a standard curve hplc_uv->quantify compare Compare measured concentration to the theoretical concentration quantify->compare validate If measured ≈ theoretical, dissolution is complete compare->validate Match revisit If measured < theoretical, revisit dissolution method compare->revisit Mismatch

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve consistent, high-quality results.

Section 1: Reaction Fundamentals & Mechanism

The synthesis of the target molecule is a classic example of the Hantzsch thiazole synthesis, first described in 1887.[1] This robust reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the specific synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole, the key precursors are 1,3-dichloroacetone and 3-chlorothiobenzamide .[3]

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack (S N 2 Reaction): The nucleophilic sulfur atom of the 3-chlorothiobenzamide attacks the α-carbon of 1,3-dichloroacetone.[3][4]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom onto the ketone's carbonyl group.[5]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[4][5]

The final product is typically isolated as a hydrochloride salt to improve its stability and handling characteristics.

Hantzsch_Synthesis Fig. 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-chlorothiobenzamide 3-Chlorothiobenzamide SN2 S-Alkylation (SN2) 3-chlorothiobenzamide->SN2 1,3-dichloroacetone 1,3-Dichloroacetone 1,3-dichloroacetone->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Product 4-(Chloromethyl)-2- (3-chlorophenyl)thiazole Dehydration->Product Aromatization

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials? A: The purity of both 3-chlorothiobenzamide and 1,3-dichloroacetone is paramount. For the thioamide, ensure it is free from the corresponding amide, which will not participate in the reaction. For 1,3-dichloroacetone, which is a lachrymator and reactive, ensure it has not degraded or polymerized. Using freshly opened or purified reagents is recommended. Purity levels of 97% or higher are essential for predictable outcomes.[6]

Q2: What is a typical yield for this reaction? A: The Hantzsch thiazole synthesis is generally high-yielding.[5] With optimized conditions, yields can range from 70% to over 90%. However, factors like solvent choice, temperature control, and reaction time can significantly impact the final yield.

Q3: Why is the product isolated as a hydrochloride salt? A: The basic nitrogen atom on the thiazole ring can be protonated to form a hydrochloride salt. This often increases the crystallinity of the compound, making it easier to isolate and purify by filtration. It also enhances the long-term stability of the product.

Q4: What are the primary safety concerns for this synthesis? A: 1,3-dichloroacetone is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Additionally, the reaction may generate hydrogen chloride (HCl) gas, particularly during heating.[5]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix it?

A: Low yield is a common problem that can stem from several factors. Follow this diagnostic workflow:

Troubleshooting_Yield Fig. 2: Low Yield Troubleshooting Workflow Start Problem: Low Yield TLC Analyze Reaction by TLC/LC-MS Start->TLC Cause1 Incomplete Reaction | Probable Cause: Insufficient temperature or time. Solution: Increase temperature stepwise (e.g., to 80°C) or prolong reaction time. Monitor progress every hour. TLC->Cause1 Starting material remains Cause2 Side Reactions | Probable Cause: Temperature too high, incorrect stoichiometry. Solution: Lower temperature. Use a slight excess (1.1 eq) of thioamide to consume the dichloroacetone. TLC->Cause2 Multiple unidentified spots Cause3 Degradation | Probable Cause: Presence of water, prolonged exposure to high heat. Solution: Use anhydrous solvents. Optimize reaction time to avoid product decomposition. TLC->Cause3 Product spot appears, then fades

Caption: Fig. 2: Low Yield Troubleshooting Workflow

  • Probable Cause 1: Incomplete Reaction. The cyclization and dehydration steps require sufficient thermal energy. If the reaction stalls, it's often due to inadequate temperature or time.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider increasing the reaction temperature in 10°C increments or extending the reaction time. Running the reaction at the lowest effective temperature can help minimize side reactions.[7]

  • Probable Cause 2: Side Reactions. 1,3-dichloroacetone is highly reactive and can self-condense or react with the solvent if conditions are not optimal.

    • Solution: Control the stoichiometry carefully. Using a slight excess of the thioamide (e.g., 1.1 equivalents) can help ensure the complete consumption of the α-haloketone.[7] Additionally, ensure the reaction temperature does not significantly exceed the optimum, as this can promote byproduct formation.

Q: My final product is impure, showing multiple spots on TLC even after workup. What are these impurities and how do I remove them?

A: Impurities often arise from side reactions or unreacted starting materials.

  • Probable Cause 1: Over-alkylation. The nitrogen of the newly formed thiazole ring can sometimes be alkylated by the reactive 1,3-dichloroacetone.[7]

    • Solution: This is another reason to avoid a large excess of the α-haloketone. Maintaining a 1:1 or 1.1:1 ratio of thioamide to α-haloketone is critical.

  • Probable Cause 2: Hydrolysis of 1,3-dichloroacetone. If water is present in the solvent, the α-haloketone can hydrolyze, leading to other byproducts.

    • Solution: Use anhydrous (dry) solvents to minimize hydrolysis.[7]

  • Purification Strategy:

    • Crystallization: This is the most effective method if the product is a solid.[7] Ethanol, methanol, or isopropanol are excellent first choices for recrystallizing the hydrochloride salt.

    • Acid-Base Extraction: Before crystallization, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic thiazole product will move to the aqueous layer as its salt, leaving non-basic impurities behind.[7] The aqueous layer can then be basified to precipitate the free base or evaporated to recover the salt.

    • Column Chromatography: If the product is an oil or crystallization fails, silica gel column chromatography is the standard alternative. A gradient of ethyl acetate in hexane is a common eluent system.[7]

Q: The reaction mixture turns dark brown or black. Is this normal?

A: While some color change is expected, a rapid transition to a dark, tar-like consistency often indicates decomposition. This is typically caused by excessive heat. Reduce the reaction temperature immediately and monitor by TLC to see if the desired product is still being formed. Solvent choice also plays a role; highly polar solvents can sometimes accelerate decomposition pathways at elevated temperatures.

Section 4: Optimized Protocols & Data

Optimized Synthesis Protocol

This protocol is a robust starting point based on established Hantzsch synthesis procedures.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chlorothiobenzamide (1.0 eq).

  • Dissolution: Add a suitable solvent (see Table 1 below, ethanol is a good starting point) to dissolve the thioamide.

  • Reagent Addition: Add 1,3-dichloroacetone (1.05 eq) to the solution. Caution: Handle in a fume hood.

  • Heating: Heat the reaction mixture to reflux (typically around 70-80°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Track the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting materials indicates completion.

  • Isolation: Once complete, cool the reaction mixture to room temperature and then in an ice bath. The product, this compound, will often precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities. The product can be further purified by recrystallization if necessary.

Data Tables

Table 1: Solvent Selection Guide for Hantzsch Thiazole Synthesis

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticExcellent choice, good solubility for reactants, often allows product to crystallize on cooling.
Methanol65Polar ProticSimilar to ethanol, but lower boiling point may require longer reaction times.[5]
Isopropanol82Polar ProticGood alternative to ethanol, slightly less polar.
Acetonitrile82Polar AproticCan be effective, but monitor for side reactions.
Dioxane101Moderately PolarHigher boiling point can be useful for less reactive substrates.

Table 2: Common Issues and Recommended Actions

IssueObservationRecommended Parameter Adjustment
Reaction StalledHigh concentration of starting materials remains after 4h.Increase temperature by 10°C or add a catalyst like silica-supported tungstosilicic acid.[9]
Low PurityMultiple spots on TLC close to the product Rf.Purify via acid-base wash followed by recrystallization from ethanol.[7]
Product Oiling OutProduct separates as an oil instead of a solid upon cooling.Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation or switch to purification by column chromatography.

References

identifying and minimizing byproducts in 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, focusing on the identification and minimization of common byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and yield of your synthesis.

The formation of the target thiazole typically proceeds via the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reaction involves 3-chlorobenzamide and 1,3-dichloroacetone. While effective, this pathway is not without its challenges, often leading to a range of impurities that can complicate purification and compromise the final product's quality.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and validated protocols for resolution.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Plausible Causes:

  • Purity of Starting Materials: The stability of 1,3-dichloroacetone is a critical factor; it can degrade over time. Similarly, the purity of the 3-chlorothiobenzamide is paramount to prevent side reactions.[3]

  • Incomplete Reaction: Reaction times may be insufficient, or the temperature might not be optimal for driving the reaction to completion.

  • Side Reactions: The formation of byproducts consumes starting materials, directly impacting the yield of the desired product.

  • Suboptimal Work-up Procedure: Product loss can occur during extraction and isolation steps if solubility and stability are not carefully managed.

Proposed Solutions & Methodologies:

  • Verify Starting Material Purity:

    • 1,3-Dichloroacetone: Purify by vacuum distillation if necessary. Store in a cool, dark place.

    • 3-Chlorothiobenzamide: Confirm purity via melting point analysis and NMR spectroscopy. Recrystallize if significant impurities are detected.

  • Optimize Reaction Conditions:

    • Temperature: While many Hantzsch syntheses are run at reflux, systematically study the effect of temperature. A moderate temperature (e.g., 50-65°C) may minimize byproduct formation while still allowing the reaction to proceed at a reasonable rate.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant byproduct accumulation occurs.

    • Solvent: Ethanol is a common solvent for this reaction. However, exploring other solvents like isopropanol or acetonitrile could improve yields.[4]

  • Refine Work-up Protocol:

    • After the reaction, cool the mixture and neutralize it carefully with a weak base like sodium bicarbonate solution to precipitate the free base of the thiazole.[5]

    • Ensure complete extraction from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The final hydrochloride salt formation should be performed in a dry solvent (like ether or isopropanol) with HCl gas or an HCl solution in a compatible solvent to ensure clean precipitation.

Q2: I'm observing a significant impurity with a higher molecular weight in my mass spectrometry (MS) analysis. What is it and how can I prevent it?

Plausible Cause: Dimerization

The most likely high-molecular-weight byproduct is a dimer. The product, 4-(chloromethyl)-2-(3-chlorophenyl)thiazole, contains a reactive chloromethyl group which is an electrophile. This can react with a nucleophilic site on another molecule of the product. The most nucleophilic site on the thiazole ring is the nitrogen atom, leading to the formation of an N-alkylated dimer.

Proposed Solutions & Methodologies:

  • Control Reaction Stoichiometry: Ensure that there isn't a large excess of the thiazole product present under conditions that favor nucleophilic attack. This can sometimes be managed by the rate of addition of one of the reactants.

  • Temperature Management: Higher temperatures can accelerate the rate of this dimerization side reaction. Running the reaction at the lowest effective temperature can help minimize its formation.

  • Purification:

    • Column Chromatography: If the dimer is formed, it will have a significantly different polarity compared to the monomeric product. Silica gel column chromatography can be an effective method for separation.[3]

    • Recrystallization: Differences in solubility between the monomer and dimer can be exploited through careful selection of a recrystallization solvent.

Visualization of Dimer Formation:

Dimerization cluster_0 Reaction cluster_1 Conditions Favoring Dimerization Product1 Thiazole Product (Nucleophile) Dimer Dimer Byproduct Product1->Dimer N-alkylation Product2 Thiazole Product (Electrophile) Product2->Dimer HighTemp High Temperature HighConc High Concentration LongTime Prolonged Reaction Time

Caption: Dimerization via N-alkylation of the thiazole product.

Q3: My NMR spectrum shows a byproduct with a signal corresponding to a -CH2OH group instead of the -CH2Cl group. What happened?

Plausible Cause: Hydrolysis

The chloromethyl group is susceptible to nucleophilic substitution, and water is a potential nucleophile. This leads to the formation of the corresponding hydroxymethyl byproduct, 4-(hydroxymethyl)-2-(3-chlorophenyl)thiazole. This can occur during the reaction if the solvent is not anhydrous, or more commonly, during the aqueous work-up.[6]

Proposed Solutions & Methodologies:

  • Use Anhydrous Conditions:

    • Dry the reaction solvent (e.g., ethanol) over molecular sieves before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Modify Work-up Procedure:

    • Minimize the contact time with water during extractions.

    • Use brine (saturated NaCl solution) for the final wash to reduce the amount of dissolved water in the organic phase.

    • Thoroughly dry the organic extract with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[7]

  • Purification:

    • The polarity of the hydroxymethyl byproduct is significantly higher than the chloromethyl product. This difference allows for effective separation using silica gel column chromatography.

Visualization of Hydrolysis Pathway:

Hydrolysis cluster_0 Reaction Pathway cluster_1 Cause Product 4-(Chloromethyl)-thiazole (Target Product) HydrolysisProduct 4-(Hydroxymethyl)-thiazole (Byproduct) Product->HydrolysisProduct SN2 Reaction Water H₂O (from solvent or work-up) Water->HydrolysisProduct

Caption: Formation of the hydroxymethyl byproduct via hydrolysis.

Data Summary: Common Byproducts

Byproduct NameStructureKey Identifying FeaturesMitigation Strategy
Hydroxymethyl Derivative R-CH₂OHHigher polarity (lower Rf on TLC). Appearance of -OH and disappearance of -CH₂Cl signals in NMR/IR.Use anhydrous conditions; minimize aqueous work-up time.
Dimer R-CH₂-N⁺-R'Higher molecular weight in MS. Complex NMR spectrum.Control temperature and concentration.
Unreacted Starting Materials 3-chlorothiobenzamide, 1,3-dichloroacetoneMatch signals/spots with authentic standards.Optimize reaction time and temperature; ensure stoichiometry.

R represents the 2-(3-chlorophenyl)thiazole core.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the Hantzsch synthesis of this thiazole? A: The reaction begins with a nucleophilic attack by the sulfur atom of the 3-chlorothiobenzamide on one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction.[5][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step occurs to form the aromatic thiazole ring.[5]

Q: What are the recommended analytical techniques for monitoring this reaction? A: A combination of techniques is ideal:

  • TLC: For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. A typical mobile phase could be a mixture of hexane and ethyl acetate.[5]

  • HPLC: For quantitative analysis of reaction progress and purity assessment of the final product.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product and identification of byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q: Are there greener alternatives to this synthesis method? A: Yes, research into greener synthetic routes for thiazoles is ongoing. Methods like microwave-assisted synthesis can reduce reaction times and improve yields.[3] Solvent-free reactions or the use of ionic liquids are also being explored to minimize the environmental impact.[3][9]

Q: What safety precautions should be taken during this synthesis? A: 1,3-dichloroacetone is a lachrymator and is corrosive. 4-(Chloromethyl)thiazole derivatives are also irritants.[10][11] Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

dealing with unexpected results in assays with 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride (CAS No. 690632-83-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in biological assays. Given its chemical structure—a thiazole core with a reactive chloromethyl group—unexpected results can arise.[1][2] This document provides in-depth troubleshooting guides and FAQs to help you distinguish true biological activity from experimental artifacts, ensuring the integrity of your results.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding compound handling and preparation. Proper handling is the first line of defense against assay variability and failure.

Question: How should I dissolve and store this compound?

Answer: As a hydrochloride salt, the compound is generally soluble in water and polar organic solvents.[1] However, for biological assays, starting with a high-concentration stock in an anhydrous solvent like DMSO is standard practice.

  • Recommended Solvent: 100% Anhydrous DMSO.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay, which can itself cause cellular effects. Aim for a final DMSO concentration of <0.5% in your experiments.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solid powder form should be stored at 0-8°C under inert conditions.[3]

Question: What is the stability of this compound in aqueous assay buffers and cell culture media?

Answer: This is a critical consideration. The chloromethyl group (-CH2Cl) on the thiazole ring is an electrophilic center, making it susceptible to nucleophilic attack.[2]

  • Hydrolysis: In aqueous buffers, the chloride can be displaced by water over time, leading to the formation of an inactive hydroxymethyl analog. The rate of hydrolysis is pH and temperature-dependent.

  • Reactivity with Media Components: Components in complex media, such as amino acids (e.g., cysteine, histidine) or reducing agents (e.g., glutathione), can react with the chloromethyl group. This will deplete the active compound and can generate confounding artifacts.

Expert Insight: Always prepare fresh dilutions of the compound from your frozen DMSO stock immediately before each experiment. Avoid pre-incubating the compound in aqueous buffers or media for extended periods unless stability has been explicitly verified under those conditions.

ParameterRecommendation & Rationale
Primary Stock Solvent Anhydrous DMSO
Storage (Stock) -20°C or -80°C in small, sealed aliquots
Storage (Solid) 0-8°C, desiccated, under inert gas if possible[3]
Assay Preparation Prepare fresh dilutions from stock for each experiment
Incubation Buffer Be aware of potential reactivity with buffer nucleophiles (e.g., Tris, thiols)

Section 2: Troubleshooting Unexpected Assay Results

Encountering unexpected or inconsistent data is a common challenge in drug discovery. This section breaks down common problems into a question-and-answer format, providing logical troubleshooting workflows.

Question: My compound is potent in a biochemical (e.g., enzyme inhibition) assay but shows weak or no activity in a cell-based assay. What's happening?

Answer: This is a frequent issue in the hit-to-lead process and points to several potential barriers between the extracellular environment and the intracellular target.[4]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Highly charged or polar molecules often exhibit low permeability.[5]

  • Compound Instability: As discussed, the compound may be rapidly degraded or modified by components in the cell culture medium.[5]

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching a therapeutic concentration.[5]

  • Biochemical Assay Artifact: The initial biochemical hit could be a false positive caused by non-specific mechanisms like aggregation (see next section).

G start Biochemical Hit, but No Cellular Activity permeability Assess Cell Permeability (e.g., PAMPA, Caco-2 assay) start->permeability stability Test Compound Stability in Cell Culture Media (LC-MS) start->stability efflux Run Assay with Efflux Pump Inhibitors start->efflux artifact Investigate Assay Artifacts (See Section 2, Q2) start->artifact result1 result1 permeability->result1 Low Permeability result2 result2 stability->result2 Compound Degraded result3 result3 efflux->result3 Activity Restored result4 result4 artifact->result4 Artifact Confirmed action1 action1 result1->action1 Action: Structural Modification (MedChem) action2 action2 result2->action2 Action: Modify Assay (shorter incubation) action3 action3 result3->action3 Action: Confirms Efflux as Mechanism of Resistance action4 action4 result4->action4 Action: Deprioritize Compound G cluster_0 Investigation Steps start Suspicion of Non-Specific Activity (e.g., Frequent Hitter) aggregation_test Aggregation Test: Run assay with/without 0.01% Triton X-100 start->aggregation_test reactivity_test Reactivity Test: Run assay with/without high conc. DTT (1 mM) start->reactivity_test control_test Control Test: Use inactive structural analog start->control_test agg_result agg_result aggregation_test->agg_result Activity abolished by detergent? react_result react_result reactivity_test->react_result Activity abolished by DTT? control_result control_result control_test->control_result Inactive analog is truly inactive? agg_conclusion agg_conclusion agg_result->agg_conclusion Yes -> Likely an AGGREGATOR next_step1 next_step1 agg_result->next_step1 No -> Proceed react_conclusion react_conclusion react_result->react_conclusion Yes -> Likely a REACTIVE COMPOUND (Covalent/Redox) next_step2 next_step2 react_result->next_step2 No -> Proceed control_conclusion control_conclusion control_result->control_conclusion Yes -> Supports SPECIFICITY control_conclusion_no control_conclusion_no control_result->control_conclusion_no No -> Problem with scaffold or assay

References

Technical Support Center: Protocol Modifications and Troubleshooting for Thiazole-Based Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers utilizing thiazole-based compounds, with a focus on providing guidance for molecules like 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to facilitate the smooth integration of this class of compounds into various experimental workflows. Given the limited specific literature on every novel compound, this document provides a robust framework based on the well-established principles of working with small molecule inhibitors and related thiazole derivatives in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound and similar compounds for the first time?

A1: First-time users often encounter challenges related to compound solubility, stability, and determining the optimal working concentration for their specific cell line. Thiazole hydrochlorides are generally soluble in water or DMSO, but precipitation can occur in complex cell culture media.[1] It is crucial to perform initial solubility tests and to determine the cytotoxic threshold in your cell line of interest before proceeding with functional assays.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical for reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of thiazole derivatives.[3]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation.[4] Store at -20°C or -80°C for long-term stability.[5]

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Visually inspect for any signs of precipitation.[2]

Q3: How do I determine the appropriate working concentration for my experiments?

A3: The optimal working concentration is highly cell line-dependent. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[5] A common starting point is to perform a cell viability assay (e.g., MTT or XTT assay) with a wide range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours.[6] This will help you identify a concentration range that is effective without causing excessive, non-specific cytotoxicity.

Q4: How can I differentiate between on-target effects and off-target cytotoxicity?

A4: This is a critical aspect of drug development. Several strategies can be employed:

  • Dose-Response Curve: A clear, sigmoidal dose-response curve suggests a specific biological effect.[2]

  • Use of Controls: Include a structurally related but inactive compound as a negative control, if available.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its intended target within the cell.[4]

  • Rescue Experiments: If the target is known, overexpressing a resistant mutant of the target protein may rescue the phenotype induced by the inhibitor.[2]

Troubleshooting Guide: Cell Line-Specific Issues

Issue 1: High Variability in IC50 Values Between Experiments

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Inconsistent Cell Seeding Density Cell number can significantly influence the final readout of viability assays.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[2]
Cell Passage Number Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.Use cells within a defined, low-passage number range for all experiments.[2]
Compound Solubility Issues Poor solubility leads to inaccurate dosing.Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[2][4]
Inconsistent Incubation Time The effect of the inhibitor can be time-dependent.Standardize the incubation time with the inhibitor across all experiments.[2]
Issue 2: Significant Cell Death at Expected Inhibitory Concentrations

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is typically below 0.5%.[4] Include a vehicle-only control to assess solvent toxicity.[6]
Compound Cytotoxicity The compound may have a narrow therapeutic window in your specific cell line.Perform a detailed cytotoxicity assay (e.g., Trypan Blue exclusion or a live/dead cell staining assay) to distinguish between cytostatic and cytotoxic effects.
Cell Line Sensitivity Some cell lines are inherently more sensitive to certain classes of compounds.Lower the concentration range for your functional assays to concentrations at or below the cytotoxic threshold.[2]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol is a standard method for assessing cell viability and determining the cytotoxic effects of a compound.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells for a specified duration (typically 48-72 hours).[6] Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value using appropriate software.[7]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with the compound.[9]

  • Cell Treatment: Seed cells in 6-well plates. Treat the cells with the desired concentrations of the compound (e.g., at its IC50 concentration) for 24 hours.[9]

  • Cell Harvesting: Harvest the cells by trypsinization, and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[9]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase.[9]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[9]

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution (DMSO) treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells Culture and Passage Specific Cell Line seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Measure Absorbance/ Fluorescence add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 interpret Interpret Results calc_ic50->interpret

Caption: A general experimental workflow for in vitro small molecule inhibitor screening.

troubleshooting_workflow node_action node_action start Inconsistent Results? check_compound Compound Integrity? start->check_compound Yes check_cells Cell Culture Conditions? start->check_cells No, compound is fine check_compound->node_action Check Solubility, Storage, Aliquoting check_cells->node_action Verify Passage #, Seeding Density check_assay Assay Protocol? check_cells->check_assay No, cells are consistent check_assay->node_action Standardize Incubation Times, Reagent Prep

Caption: A decision-making workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Researcher's Guide to Confirming the Structure of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug development and medicinal chemistry, the precise structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. For researchers working with 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride and its derivatives, a class of compounds with significant therapeutic potential, unambiguous structural elucidation is paramount.[1][2] This guide provides a comprehensive comparison of modern analytical techniques, offering field-proven insights and detailed protocols to ensure the integrity of your research.

The thiazole ring system is a core structure in a variety of pharmaceutical drugs, including antimicrobials and anti-inflammatory agents.[1][3] The specific substitution pattern of the title compound—a chloromethyl group at the 4-position and a 3-chlorophenyl group at the 2-position—creates a molecule with distinct physicochemical properties and potential biological activities. However, the synthesis of such derivatives can sometimes yield isomers or unexpected side products. Therefore, relying on a multi-faceted analytical approach is not just best practice; it is a necessity.

This guide will compare the "gold standard" techniques for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. We will delve into the causality behind experimental choices and present data in a clear, comparative format to aid in your decision-making process.

The Analytical Workflow: A Holistic Approach

Before diving into individual techniques, it's crucial to visualize the overall process. The journey from a newly synthesized compound to a confirmed structure is a systematic workflow. Each step provides a piece of the puzzle, and the convergence of data from multiple independent methods provides the highest level of confidence.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Product MS Mass Spectrometry (Molecular Weight) Synthesis->MS Initial Check NMR NMR Spectroscopy (Connectivity & Environment) Synthesis->NMR Detailed Analysis Confirmation Confirmed Structure MS->Confirmation XRay X-ray Crystallography (Absolute Structure) NMR->XRay If crystal available NMR->Confirmation XRay->Confirmation

Caption: High-level workflow for structural confirmation of novel chemical entities.

Mass Spectrometry (MS): The First Line of Inquiry

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound.[4] For this compound, this technique provides a rapid and sensitive initial confirmation that the desired product has been formed.

Expertise & Experience: The choice of ionization technique is critical. Electrospray Ionization (ESI) is generally preferred for this class of compounds as it is a "soft" ionization method that typically keeps the molecule intact, providing a clear molecular ion peak. The presence of chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern, which serves as a powerful diagnostic tool.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a small amount (approx. 0.1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µM.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The hydrochloride salt will likely dissociate in solution, and the primary species observed will be the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the molecular weight of the free base (C₁₀H₇Cl₂NS) plus a proton. The expected exact mass is approximately 260.97 Da.

    • Analyze the isotopic pattern. Due to the two chlorine atoms, you should observe a characteristic cluster of peaks (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Data Presentation:

TechniqueInformation ObtainedSensitivityKey Advantage for this Compound
ESI-MS Molecular Weight, Isotopic PatternHigh (picomolar)[5]Rapid confirmation of elemental composition (presence of two Cl atoms).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

While MS provides the molecular formula, NMR spectroscopy reveals the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom. For a molecule like 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of solvent is the first critical step. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its high polarity. The chemical shifts (δ) of the protons provide crucial information. For instance, the singlet for the C5-H of the thiazole ring is a characteristic signal.[6] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals, especially for more complex derivatives.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals include a singlet for the thiazole C5-H, a singlet for the chloromethyl (-CH₂Cl) protons, and a multiplet pattern for the aromatic protons of the 3-chlorophenyl ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Characteristic signals for the thiazole C2, C4, and C5 carbons, as well as the chloromethyl carbon and the aromatic carbons, are expected.[3][7]

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Expected ¹H NMR Signals (Illustrative):

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Thiazole-H5~7.8 - 8.3Singlet
-CH₂Cl~4.8 - 5.2Singlet
Aromatic-H~7.4 - 8.0Multiplet

Single Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate technique. It provides the precise spatial arrangement of atoms in the crystal lattice, confirming not only the connectivity but also the stereochemistry and conformation.[1][8]

Expertise & Experience: The primary challenge of this technique is growing a suitable single crystal. This can be a process of trial and error, involving slow evaporation of various solvent systems. However, the payoff is a definitive structure that leaves no room for doubt. The resulting electron density map provides a visual confirmation of the molecular structure.[8]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol/dichloromethane).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Visually inspect for the formation of well-defined, single crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Comparison of Techniques:

Technique_Comparison cluster_info Information Provided cluster_reqs Key Requirement cluster_confidence Confidence Level MS Molecular Formula (Weight & Isotope Pattern) MS_req Ionizable Sample MS->MS_req High High MS->High NMR 2D Connectivity (C-H Framework) NMR_req Soluble Sample NMR->NMR_req Higher Higher NMR->Higher XRay 3D Absolute Structure (Atomic Coordinates) XRay_req Single Crystal XRay->XRay_req Definitive Definitive XRay->Definitive

Caption: Comparison of analytical techniques for structural elucidation.

Conclusion: A Triad of Trustworthiness

For the unequivocal structural confirmation of this compound derivatives, a single technique is rarely sufficient. The most robust approach relies on a combination of methods:

  • Mass Spectrometry provides the initial, rapid confirmation of the molecular weight and correct elemental composition.

  • NMR Spectroscopy builds upon this by elucidating the precise connectivity of the atoms, confirming the correct isomeric structure.

  • X-ray Crystallography , when feasible, offers the ultimate, definitive proof of the three-dimensional structure.

By integrating the data from these powerful analytical tools, researchers can proceed with confidence, knowing that the structural foundation of their work is solid and scientifically validated. This multi-faceted approach embodies the principles of expertise, trustworthiness, and authoritative grounding essential for high-impact scientific research.

References

A Comparative Guide to the In Vitro Validation of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including anticancer agents like Dasatinib and Ixazomib.[1][2] Thiazole derivatives exhibit a wide range of pharmacological activities, often targeting key proteins and enzymes involved in disease pathways.[1][3] Their mechanism of action can be diverse, from inducing apoptosis and disrupting tubulin assembly to inhibiting critical signaling pathways like PI3K/AkT/mTOR.[3] This guide provides a comprehensive framework for the in vitro validation of a novel thiazole-containing compound, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. Due to the limited publicly available biological data on this specific molecule, this document will establish a logical, evidence-based workflow for its initial characterization, focusing on a hypothetical anticancer application. We will objectively compare its performance with established alternatives, providing detailed experimental protocols and data interpretation guidelines.

The initial and most critical step in evaluating a novel compound is to assess its cytotoxic potential.[4][5] This process determines the concentration-dependent effect of the test compound on the viability and growth of cancer cells.[4] This guide will detail the use of standard cytotoxicity assays, propose a panel of relevant cancer cell lines, and outline subsequent experiments to elucidate the compound's mechanism of action.

Comparative Framework: Establishing Benchmarks for Activity

To provide context for the activity of this compound (referred to as "Test Compound"), it is essential to compare its performance against well-characterized agents.

  • Positive Control (Established Anticancer Drug): Doxorubicin is a widely used chemotherapeutic agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition). It will serve as a benchmark for potent cytotoxic activity.

  • Comparator (Thiazole-Containing Kinase Inhibitor): Dasatinib, a clinically approved anticancer drug containing a thiazole ring, is a potent inhibitor of multiple tyrosine kinases.[1][2] It provides a relevant comparison to a compound with a similar core scaffold and a known targeted mechanism.

The primary metric for comparison in cytotoxicity assays will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[4][6]

Phase 1: Primary Cytotoxicity Screening

The foundational step is to determine the cytotoxic effect of the Test Compound across a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types to identify potential tissue-specific sensitivity.[7][8]

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.[4]
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer, often more aggressive.[8]
A549 Lung CarcinomaA common model for non-small cell lung cancer.[9]
HepG2 Hepatocellular CarcinomaA widely used liver cancer cell line.[10]
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity and selectivity.[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][13] Live cells with active mitochondrial enzymes reduce the yellow MTT substrate to a purple formazan product.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the Test Compound, Doxorubicin, and Dasatinib in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.[4][16]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[6][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

The results of the cytotoxicity screening should be summarized in a table for clear comparison.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/Avg. Cancer)
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value
Dasatinib Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value

The Selectivity Index (SI) is a ratio of the IC50 in a non-cancerous cell line to the average IC50 in cancer cell lines, providing a preliminary measure of cancer-specific toxicity.[11][12]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellLines Cancer & Normal Cell Lines Seeding Cell Seeding (96-well plate) CellLines->Seeding Compounds Test Compound Comparators Treatment Compound Treatment (Serial Dilutions) Compounds->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Solubilize Formazan Solubilization MTT->Solubilize Readout Absorbance Reading (570nm) Solubilize->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for In Vitro Cytotoxicity Testing.

Phase 2: Mechanistic Investigation - Unraveling the Mode of Action

If the Test Compound demonstrates potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Thiazole derivatives are known to induce apoptosis (programmed cell death), a desirable trait for anticancer agents.[3][17][18]

This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[19]

Step-by-Step Methodology:

  • Cell Treatment: Seed the most sensitive cancer cell line (identified in Phase 1) in 6-well plates. Treat the cells with the Test Compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.[6]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[6] Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.

The data should be presented as the percentage of cells in each quadrant of the flow cytometry plot.

Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Untreated Control >95%<5%<5%
Test Compound (IC50) Experimental ValueExperimental ValueExperimental Value
Test Compound (2x IC50) Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control) Experimental ValueExperimental ValueExperimental Value

An increase in the percentage of cells in the early and late apoptotic quadrants would suggest that the Test Compound induces cell death via apoptosis.[18]

Visualizing the Apoptotic Pathway

G cluster_pathway Potential Apoptotic Signaling Compound Test Compound Receptor Death Receptor (Extrinsic) Compound->Receptor Mitochondria Mitochondria (Intrinsic) Compound->Mitochondria Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Apoptotic Signaling Pathways.

Phase 3: Target Validation (Hypothetical)

Many thiazole-containing anticancer drugs function as kinase inhibitors.[1][20] If the Test Compound's structure suggests potential kinase interaction, a direct enzymatic assay is the definitive way to validate this hypothesis. This allows for a more refined comparison with a known kinase inhibitor like Dasatinib.

This assay measures the ability of a compound to inhibit the activity of a specific purified enzyme. For this hypothetical scenario, we will assume a potential interaction with a common oncogenic kinase, such as VEGFR-2, which is a target for many thiazole derivatives.[10]

Step-by-Step Methodology:

  • Assay Setup: Use a luminescence-based kinase assay kit. In a 96-well plate, combine the recombinant human kinase (e.g., VEGFR-2), the appropriate substrate, and ATP.[9]

  • Inhibitor Addition: Add serial dilutions of the Test Compound and the comparator, Dasatinib.

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (as ATP is consumed by the kinase).

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for enzyme inhibition.[21]

CompoundTarget KinaseIC50 (nM)
Test Compound VEGFR-2Experimental Value
Dasatinib VEGFR-2Literature/Exp. Value
Staurosporine (Control) MultipleLiterature/Exp. Value

Staurosporine is a broad-spectrum kinase inhibitor often used as a positive control in these assays.[9]

Conclusion and Future Directions

This guide outlines a systematic, three-phase approach for the initial in vitro validation of this compound. By starting with broad cytotoxicity screening and progressing to more specific mechanistic and target-based assays, researchers can build a comprehensive profile of the compound's biological activity. The objective comparison against established drugs like Doxorubicin and Dasatinib provides crucial context for interpreting the experimental data. Positive results from this workflow would justify further investigation, including broader kinase profiling, cell cycle analysis, and eventual progression to more complex in vitro models (e.g., 3D spheroids) and in vivo studies.[22] This structured validation pathway ensures that resources are directed toward compounds with the most promising therapeutic potential.

References

comparing the efficacy of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride with other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Efficacy of Novel Thiazole-Based Inhibitors: A Framework for 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Introduction: The Challenge of Characterizing a Novel Thiazole Derivative

The thiazole ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous drugs and biologically active agents.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anti-infective, anticancer, and anti-inflammatory activities.[2][3] The subject of this guide, this compound, represents a novel entity within this chemical space. A review of current scientific literature reveals a lack of specific data on its biological targets and inhibitory efficacy.

Therefore, this guide adopts a proactive, strategic approach. Instead of a direct comparison, which is not presently possible, we will establish a comprehensive framework for how a researcher should proceed to characterize this, or any novel inhibitor. We will use this compound as our primary hypothetical candidate to illustrate the necessary experimental workflows, from initial target identification to rigorous, comparative efficacy studies. This document serves as both a strategic manual and a practical protocol guide for drug development professionals.

Part 1: The Foundational Step - Target Identification and Validation

Before any efficacy comparison can be made, the biological target of the inhibitor must be identified. An inhibitor's potency is meaningless without the context of the enzyme or pathway it modulates. The initial phase of characterization, therefore, involves a logical progression of target discovery.

Causality in Experimental Design: The choice of method depends on available resources and prior knowledge. If the compound was designed with a specific target in mind (structure-based design), the initial step is direct validation. If it was discovered through phenotypic screening (i.e., it produces a desirable effect in cells, but the mechanism is unknown), a target deconvolution strategy is required.

Below is a generalized workflow for identifying the molecular target of a novel compound.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Efficacy Comparison phenotypic_screen Phenotypic Screening (e.g., Cell Viability Assay) target_id Target Identification Methods - Affinity Chromatography-Mass Spec - Cellular Thermal Shift Assay (CETSA) - Genetic Approaches (e.g., CRISPR screen) phenotypic_screen->target_id candidate_compound Novel Compound: 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole HCl candidate_compound->phenotypic_screen target_hypothesis Target Hypothesis Generation (Computational Prediction, Literature Analysis) candidate_compound->target_hypothesis recombinant_protein Recombinant Target Protein Expression target_hypothesis->recombinant_protein direct_binding Direct Binding Assays (SPR, ITC, MST) target_id->direct_binding efficacy_studies Comparative Efficacy Studies (Proceed to Part 2 of this Guide) direct_binding->efficacy_studies recombinant_protein->direct_binding

Caption: Workflow for Novel Inhibitor Target Identification.

For the remainder of this guide, we will assume a hypothetical target has been identified for our compound: Enzyme X .

Part 2: A Guide to Comparative Efficacy Study Design

Once Enzyme X is identified, a study can be designed to compare the efficacy of our candidate inhibitor against established alternatives. The goal is to generate robust, quantitative data that clearly defines its potency and mechanism of action relative to other known inhibitors ("Comparator A" and "Comparator B").

Pillar 1: Understanding Inhibition and Key Metrics

Enzyme inhibitors are broadly classified by their mechanism of action.[4] Determining this mechanism is crucial for understanding how the inhibitor will behave in different substrate concentrations.

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum reaction velocity (Vmax).[5]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, and its binding is independent of substrate binding. This reduces Vmax but does not affect Km.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[4][5]

G E1 Enzyme ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate I1 Inhibitor ES1->E1 P1 Product ES1->P1 + E EI1->E1 E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 P2 Product ES2->P2 + E ESI2 ESI Complex ES2->ESI2 + I EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 E3 Enzyme ES3 ES Complex E3->ES3 + S S3 Substrate I3 Inhibitor ES3->E3 P3 Product ES3->P3 + E ESI3 ESI Complex ES3->ESI3 + I ESI3->ES3 lab1 Competitive lab2 Non-competitive lab3 Uncompetitive

References

Comparative Analysis of Cross-Reactivity for 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride (Compound X): A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel investigational compound, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, hereafter referred to as Compound X . Due to the limited publicly available data on Compound X, this document establishes a scientifically rigorous, albeit hypothetical, context for its evaluation. We postulate Compound X as a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer and inflammatory diseases.

The thiazole core is a well-established scaffold in medicinal chemistry, known to be present in a multitude of biologically active agents with diverse therapeutic applications, including anti-inflammatory and antineoplastic activities.[1][2][3][4] The specific substitutions on Compound X suggest a potential for targeted interactions within the ATP-binding pocket of protein kinases. This guide compares Compound X to two well-characterized PI3K inhibitors: Idelalisib , a PI3Kδ-selective inhibitor, and Taselisib , a PI3Kα/δ/γ-selective inhibitor.

Rationale for Kinase Selectivity Profiling

Kinase inhibitors are a cornerstone of modern targeted therapy. However, off-target activities can lead to unforeseen toxicities or reduced efficacy. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. Therefore, early and comprehensive cross-reactivity profiling is paramount to de-risk a drug development program. This guide outlines a tiered approach to assess the selectivity of Compound X, moving from broad screening to focused cellular validation.

The reactive chloromethyl group on Compound X makes it a candidate for covalent inhibition, potentially increasing potency and duration of action but also posing a risk of non-specific binding.[5][6] Therefore, assessing its reactivity across a panel of kinases is a critical step.

Experimental Design for Cross-Reactivity Assessment

A robust assessment of selectivity involves a multi-pronged approach, combining biochemical assays for direct target engagement with cell-based assays to confirm activity in a physiological context.

Workflow for Kinase Selectivity Profiling

The following workflow provides a logical progression for characterizing the selectivity profile of Compound X.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound X Synthesis & QC B Primary Target Assay (PI3Kα, β, δ, γ) A->B Determine IC50 C Broad Kinome Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™) B->C Select Conc. for Screening E Phospho-Protein Western Blot (p-Akt, p-S6K) B->E Confirm Pathway Inhibition D Cellular Target Engagement (e.g., NanoBRET™) C->D Validate Hits F Off-Target Cellular Assays (Based on Kinome Screen Hits) C->F G Selectivity Score Calculation (S-Score) D->G E->G F->G H Structure-Activity Relationship (SAR) & Off-Target Mitigation G->H

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro PI3K Isoform Activity Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the primary target PI3K isoforms (α, β, δ, γ).

  • Materials: Recombinant human PI3K isoforms, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of Compound X, Idelalisib, and Taselisib in DMSO.

    • In a 384-well plate, add the kinase, lipid substrate (PIP2), and test compound.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, and measure the generated luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that Compound X engages with its intended PI3K target inside living cells.

  • Materials: HEK293 cells, NanoLuc®-PI3K fusion vectors, NanoBRET™ fluorescent tracer, test compounds.

  • Procedure:

    • Transfect HEK293 cells with the appropriate NanoLuc®-PI3K fusion construct.

    • Plate the transfected cells in a 96-well plate.

    • Add the NanoBRET™ tracer and varying concentrations of Compound X.

    • Incubate for 2 hours at 37°C.

    • Measure both donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and determine the IC50 for target engagement.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for Compound X in comparison to Idelalisib and Taselisib.

Table 1: Biochemical IC50 Values against PI3K Isoforms
CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
Compound X 55089015 450
Idelalisib8,6004,0002.5 89
Taselisib3.5 1,6500.23 2.9

Data are representative and for illustrative purposes only.

This data suggests that Compound X is a potent PI3Kδ inhibitor with moderate selectivity over other Class I PI3K isoforms.

Table 2: Kinome Scan Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetCompound XIdelalisibTaselisib
PI3Kδ 98% 99% 99%
PI3Kγ65%85%97%
PI3Kα40%15%98%
mTOR12%5%55%
BTK8%2%3%
JAK35%<1%2%
SRC<1%<1%<1%

Data are representative and for illustrative purposes only.

The kinome scan indicates that Compound X has a relatively clean off-target profile at 1 µM, with some activity against PI3Kγ and PI3Kα, as expected from the IC50 data.

Interpretation and Strategic Implications

Based on the illustrative data, Compound X emerges as a potent and selective PI3Kδ inhibitor. Its selectivity profile appears superior to the pan-inhibitor Taselisib and comparable to Idelalisib, with potentially fewer off-target effects.

PI3K Signaling Pathway and Inhibitor Action

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the points of intervention for the compared compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Cell_Outcomes Cell Growth, Proliferation, Survival mTORC1->Cell_Outcomes CompoundX Compound X (PI3Kδ selective) CompoundX->PI3K Idelalisib Idelalisib (PI3Kδ selective) Idelalisib->PI3K Taselisib Taselisib (PI3Kα/δ/γ) Taselisib->PI3K

References

structure-activity relationship (SAR) studies of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride Analogs

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is a key component in a multitude of compounds demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][3][4] The versatility of the 2,4-disubstituted thiazole core, in particular, allows for systematic structural modifications, making it an ideal framework for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of the SAR of analogs derived from the lead compound This compound . We will objectively compare how specific chemical modifications to this scaffold influence its biological performance, with a primary focus on anticancer and antimicrobial activities. By synthesizing data from multiple studies, this guide aims to elucidate the causal relationships between chemical structure and biological function, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Core Scaffold and Rationale for Modification

The fundamental structure of the parent compound provides several key positions for chemical modification to explore and optimize biological activity. The primary sites for derivatization are the phenyl ring at position C2 and the chloromethyl group at position C4.

A diagram of the core thiazole scaffold highlighting key modification points.

  • C2-Aryl Ring (R1): The 3-chloro substitution on the phenyl ring is a starting point. Altering the position and nature of substituents on this ring (e.g., with electron-donating or electron-withdrawing groups) can significantly impact molecular interactions with biological targets.

  • C4-Chloromethyl Group (R2): The chloromethyl group is a reactive handle that can be displaced or modified.[5] Replacing it with other functional groups can alter the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its potency and selectivity.

General Synthesis of 2,4-Disubstituted Thiazole Analogs

The most common and efficient method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis .[1][6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The process is typically high-yielding and straightforward to perform in a laboratory setting.[6][8]

Hantzsch_Synthesis_Workflow start Start Materials: α-Haloketone & Thioamide step1 Step 1: SN2 Reaction - Mix reactants in a solvent (e.g., Methanol). - Sulfur of thioamide attacks the α-carbon of the ketone. start->step1 step2 Step 2: Cyclization - Intramolecular condensation occurs. - Nitrogen attacks the ketone carbonyl. step1->step2 step3 Step 3: Dehydration & Neutralization - The intermediate loses a molecule of water. - The resulting thiazolium salt is neutralized (e.g., with Na2CO3). step2->step3 end Final Product: 2,4-Disubstituted Thiazole step3->end

General workflow for Hantzsch Thiazole Synthesis.

Step-by-Step Synthetic Protocol
  • Reaction Setup: In a round-bottom flask, an appropriate thioamide (e.g., 3-chlorothiobenzamide) is dissolved in a suitable solvent, such as methanol or ethanol.[6][9]

  • Addition of α-Haloketone: The corresponding α-haloketone (e.g., 1,3-dichloroacetone) is added to the solution. The mixture is then heated under reflux for a specified period (typically 30 minutes to a few hours) with stirring.[6]

  • Product Formation: The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the thiazole ring.[8]

  • Isolation and Purification: After cooling, the reaction mixture is often poured into a basic solution, such as aqueous sodium carbonate, to neutralize the hydrohalide salt and precipitate the neutral thiazole product.[8] The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

Structure-Activity Relationship (SAR) Analysis

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines.[2][10][11][12] The SAR analysis reveals that substitutions at both the C2 and C4 positions are critical for modulating this activity.

  • Influence of C2-Aryl Substituents (R1): The electronic properties of substituents on the C2-phenyl ring play a crucial role. Studies have shown that the presence of electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, particularly at the para position of the phenyl ring, can enhance cytotoxic potency.[12] For instance, one study found that a compound with a para-nitro moiety exhibited the best anticancer activity against the SKNMC (neuroblastoma) cell line.[12]

  • Influence of C4/C5 Substituents (R2): Modifications at the C4 and C5 positions are equally important. Replacing the chloromethyl group with larger, more complex moieties can lead to potent compounds. For example, incorporating a phthalimide structure via an acetamide linker at the C2-amino position of a thiazole has been shown to induce apoptosis in cancer cells.[13] In some series, an amide moiety at position C4 was found to be essential for antitumor activity.[14]

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected Thiazole Analogs

Compound ID C2-Substituent C4-Substituent MCF-7 (Breast) SKNMC (Neuroblastoma) Hep-G2 (Liver) Reference
Lead 3-Chlorophenyl -CH₂Cl Data Not Available Data Not Available Data Not Available -
Analog 4c 2-p-Tolyl -CONH-Phenyl-4-NO₂ >100 19.8 41.5 [12]
Analog 5b 5-(4-Fluorophenyl)-N-Phthalimidoacetamido Phenyl 0.2 - - [13]
Analog 7j 2-(Benzimidazol-2-yl)thio-propanamido 4-Chlorophenyl - - - [15]

| PVS 03 | Substituted Phenyl | Varied Aryl | - | - | (Active vs. MDAMB-231) |[10] |

Note: Direct comparison is challenging due to variations in cell lines and assay conditions across studies. The table illustrates general trends.

Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore for antimicrobial agents.[4][16][17][18] SAR studies indicate that specific structural features can confer potent activity against both bacteria and fungi.

  • General Trends: The presence of a phenyl ring attached to the thiazole core often enhances antibacterial action.[17] Electron-withdrawing groups like chloro, fluoro, and nitro groups on this aryl moiety can modestly increase activity.[17][18]

  • C4 Substitutions: Attaching a 4-bromophenyl group at the C4 position has been shown to yield compounds with promising activity against S. aureus and E. coli.[18]

  • Hybrid Molecules: Combining the thiazole ring with other heterocyclic systems, such as pyrazoline or benzimidazole, is a common strategy to enhance antimicrobial potency.[16][19] For example, certain 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives have shown superior activity against P. aeruginosa compared to standard antibiotics.[19]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Thiazole Analogs

Compound ID Key Structural Features S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus) Reference
Lead 2-(3-Cl-Ph), 4-(CH₂Cl) Data Not Available Data Not Available Data Not Available -
Analog 43a 4-(4-Bromophenyl)-2-amine 16.1 µM 16.1 µM - [18]
Compound 3 2-Phenol, 4-(dimethoxyphenylethylamine) 230-700 230-700 - [4]
Compound 7f 2-Propanamido-tetrazole, 4-(4-Cl-Ph) 7.81 15.62 - [15]

| Compound 7j | 2-Propanamido-benzimidazole, 4-(4-Cl-Ph) | - | - | 7.81 |[15] |

Experimental Protocols: Key Methodologies

The biological data presented in this guide are primarily generated through standardized in vitro assays. The following are detailed protocols for two of the most critical experiments.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of thiazole analogs to wells. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 4h at 37°C. B->C D 4. Formazan Solubilization Remove media and add a solubilizing agent (e.g., DMSO). Incubate with shaking. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability (%) and determine IC50 values. E->F

Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well microtiter plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Incubation: Treat the cells with various concentrations of the thiazole analogs and incubate for an additional 72 hours.

  • MTT Reagent: After the incubation period, add 20-30 µL of MTT solution (2 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Crystal Formation: Incubate the plates for 1.5 to 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

MIC_Workflow A 1. Compound Dilution Prepare serial two-fold dilutions of thiazole analogs in broth media in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard). A->B C 3. Inoculation Add the microbial inoculum to each well containing the compound dilutions. B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visual Assessment Observe the wells for turbidity (visible growth). D->E F 6. MIC Determination The MIC is the lowest concentration with no visible growth. E->F

Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Dilutions: Prepare a two-fold serial dilution of each thiazole analog in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add a standardized volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Outlook

The structure-activity relationship studies of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole analogs underscore the remarkable versatility of the 2,4-disubstituted thiazole scaffold. The biological activity of these compounds can be finely tuned through strategic modifications at key positions.

  • For Anticancer Activity, the introduction of electron-withdrawing groups on the C2-phenyl ring and the incorporation of moieties capable of inducing apoptosis, such as amides and phthalimides, are promising strategies.

  • For Antimicrobial Activity, hybridization of the thiazole core with other heterocyclic rings and substitution with halogenated phenyl groups at C4 appear to be effective approaches for enhancing potency.

The insights gathered from this comparative analysis provide a rational basis for the future design of novel, more potent thiazole-based therapeutic agents. Further exploration, including the synthesis of diverse analog libraries and evaluation against a broader range of biological targets, will undoubtedly continue to unlock the full potential of this privileged chemical scaffold.

References

A Researcher's Guide to Benchmarking Novel Thiazole Derivatives: A Case Study with 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically benchmark the performance of a novel chemical entity, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, against established standards. While this compound is primarily recognized as a key synthetic intermediate[1][2], its thiazole core is a well-established pharmacophore found in numerous bioactive agents, including enzyme inhibitors.[3][4]

This document eschews a rigid template, instead adopting a logical, causality-driven narrative. We will walk through the strategic decisions, from selecting appropriate benchmarks to designing self-validating experimental protocols, ensuring that the generated data is both robust and contextually relevant for drug discovery applications.[5]

The Strategic Imperative: Why Benchmark?

In early-stage drug discovery, a new compound is a collection of unknowns. Benchmarking is the process of systematic comparison against a known entity—a "gold standard"—to translate those unknowns into a clear performance profile. This is not merely about determining if a compound is "active"; it's about quantifying how active it is relative to compounds with established efficacy and clinical relevance.

The subject of our study, this compound, belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects, often through the inhibition of key enzymes.[3][6] For instance, various thiazole derivatives have shown potent inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in angiogenesis.[6]

Therefore, a logical starting point for benchmarking this compound is to evaluate it as a potential enzyme inhibitor. Our strategy will be twofold:

  • Biochemical Assay: To quantify direct interaction and inhibition of a purified enzyme.

  • Cell-Based Assay: To assess activity in a more physiologically complex environment, providing insights into cell permeability, target engagement, and cytotoxicity.[7][8]

Selecting the Right Standard: A Justified Approach

The choice of a standard is critical and dictates the relevance of the entire study. Given that thiazole derivatives have demonstrated anti-cancer properties by inhibiting protein kinases[6], we will proceed with the hypothesis that our test compound may target a similar enzyme.

Target Enzyme: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This is a well-validated target in oncology.

Known Standard: Sorafenib . A multi-kinase inhibitor approved for clinical use that targets VEGFR-2, among others. It is a well-characterized, commercially available standard, making it an ideal benchmark.

This selection provides an authoritative baseline against which to measure the potency and cellular efficacy of our novel thiazole derivative.

Experimental Blueprint: A Two-Tiered Benchmarking Workflow

A robust benchmarking program should progress from simple, direct measures of activity to more complex, biologically relevant systems. Our workflow is designed to first validate direct target inhibition and then assess the compound's performance in a cellular context.

G cluster_0 Benchmarking Workflow cluster_1 Tier 1: Biochemical Validation cluster_2 Tier 2: Cellular Activity Profile Compound Test Compound: 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole HCl Biochem_Assay VEGFR-2 Kinase Inhibition Assay (e.g., TR-FRET or Luminescence) Compound->Biochem_Assay Cell_Line Select Relevant Cell Line (e.g., HUVEC, MCF-7) Compound->Cell_Line Standard Known Standard: Sorafenib Standard->Biochem_Assay Standard->Cell_Line IC50_Det Determine Potency (IC50 Value) Biochem_Assay->IC50_Det Data Analysis Target_Engagement Target Engagement Assay (e.g., Western Blot for p-VEGFR-2) IC50_Det->Target_Engagement Inform Dosing Concentrations Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Determine CC50 Cell_Line->Cytotoxicity Cell_Line->Target_Engagement

Caption: A two-tiered workflow for benchmarking a novel compound against a known standard.

Protocols for Performance Validation

The integrity of benchmarking data hinges on meticulous and well-controlled experimental execution. The following protocols are designed to be self-validating by including necessary controls and established procedures.[9]

Protocol 4.1: Tier 1 - VEGFR-2 Biochemical Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of inhibitor potency.[10]

Objective: To measure the direct inhibitory effect of the test compound on purified VEGFR-2 enzyme activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test Compound & Sorafenib (Standard)

  • Assay Buffer (pH 7.4)

  • Detection Reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Sorafenib in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM) in assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).[12]

  • Enzyme & Substrate Preparation: Dilute the VEGFR-2 enzyme and substrate to their optimal concentrations in the assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[13]

  • Assay Reaction:

    • To the wells of a 96-well plate, add the serially diluted compound or standard.

    • Add the diluted enzyme solution to each well and pre-incubate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the enzyme.[11]

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Include controls: "no inhibitor" (maximum activity) and "no enzyme" (background).[12]

  • Reaction Termination & Detection:

    • Incubate the reaction for the predetermined optimal time (e.g., 60 minutes) at a constant temperature.

    • Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence-based quantification of ADP produced).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[13]

Protocol 4.2: Tier 2 - Cell-Based Assays

Cell-based assays are crucial for understanding a compound's behavior in a biological system, assessing its ability to cross the cell membrane and engage its target in a complex environment.[14][15]

Objective: To evaluate the anti-proliferative effect (cytotoxicity) and target engagement of the test compound in a cancer cell line.

Cell Line: MCF-7 (human breast adenocarcinoma cell line), which expresses VEGFR-2.[6]

Step-by-Step Methodology (MTT Assay for Cytotoxicity):

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and Sorafenib (concentrations informed by the biochemical IC50). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation for Comparative Analysis

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the test compound and the known standard.

CompoundTargetBiochemical IC50 (nM)Cellular CC50 (µM) (MCF-7 Cells)
Test Compound VEGFR-2[Experimental Value][Experimental Value]
Sorafenib (Standard) VEGFR-2[Experimental Value][Experimental Value]

Interpretation:

  • A lower IC50 value indicates higher potency in direct enzyme inhibition.

  • A lower CC50 value indicates greater cytotoxicity or anti-proliferative effect.

  • The ratio between CC50 and IC50 can provide a preliminary therapeutic index. A compound with a potent IC50 but much higher CC50 may be effective at inhibiting the target without causing general cell death.

Visualizing the Mechanism of Action

Understanding the context of the target is crucial. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), autophosphorylates and initiates downstream signaling pathways promoting cell proliferation and survival. An effective inhibitor blocks this phosphorylation event.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response Inhibitor Test Compound / Sorafenib Inhibitor->P_VEGFR2 Blocks

Caption: Simplified VEGFR-2 signaling pathway and the site of inhibitor action.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for benchmarking this compound or any novel compound with a suspected mechanism of action. By progressing from direct biochemical assays to more complex cell-based models and comparing directly against a clinically relevant standard, researchers can generate a comprehensive and reliable performance profile. This multi-tiered approach ensures that decisions made during the drug discovery process are based on high-quality, contextually relevant data, ultimately increasing the probability of identifying promising lead candidates.

References

An Independent Technical Guide to the Synthesis and Comparative Utility of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis and potential applications of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a key intermediate in medicinal chemistry. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, offer a detailed, replicable synthetic procedure, and present a comparative perspective on its utility against alternative building blocks. This document is designed to empower researchers to make informed decisions in the design and execution of complex synthetic pathways.

Introduction: The Significance of the 2-Aryl-4-chloromethylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its ability to participate in hydrogen bonding and aromatic interactions, coupled with its metabolic stability, makes it a desirable component in drug design. The 2-aryl-4-chloromethylthiazole framework, in particular, offers a versatile platform for the synthesis of complex molecules. The aryl group at the 2-position provides a handle for modulating electronic properties and steric bulk, while the reactive chloromethyl group at the 4-position serves as a key electrophilic site for the introduction of diverse functional groups through nucleophilic substitution. This dual functionality makes compounds like this compound valuable intermediates in the construction of novel therapeutic agents.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most common and reliable method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a venerable yet highly effective reaction first described by Arthur Hantzsch in 1887. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the case of our target compound, the key precursors are 1,3-dichloroacetone and 3-chlorobenzothioamide.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the α-haloketone (in this case, 1,3-dichloroacetone).

  • Cyclization: An intramolecular condensation reaction occurs, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The intermediate readily dehydrates to form the aromatic thiazole ring.

The use of 1,3-dichloroacetone directly installs the chloromethyl group at the 4-position of the resulting thiazole.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3-chlorobenzothioamide 3-chlorobenzothioamide Reaction_Vessel Reaction in Ethanol (Solvent) 3-chlorobenzothioamide->Reaction_Vessel 1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone->Reaction_Vessel Product_HCl 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride Reaction_Vessel->Product_HCl  Hantzsch  Condensation Nucleophilic_Substitution cluster_nucleophiles Nucleophiles cluster_products Products Target_Compound 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Amine_Product 4-(Aminomethyl) Derivative Target_Compound->Amine_Product  S_N2 Ether_Product 4-(Alkoxymethyl) Derivative Target_Compound->Ether_Product  S_N2 Thioether_Product 4-(Thioalkoxymethyl) Derivative Target_Compound->Thioether_Product  S_N2 Amine Amine Amine->Target_Compound Alkoxide Alkoxide Alkoxide->Target_Compound Thiolate Thiolate Thiolate->Target_Compound

Assessing the Specificity of Novel Bioactive Compounds: A Comparative Guide Featuring 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the quest for novel therapeutics, the identification of potent, efficacious, and safe drug candidates is paramount. A critical determinant of a compound's therapeutic window and potential for adverse effects is its specificity—the degree to which it interacts with its intended biological target versus other molecules in the complex cellular milieu. A highly specific compound minimizes off-target effects, which can lead to unforeseen toxicity and complicate the interpretation of experimental results.

This guide provides a comprehensive framework for assessing the specificity of investigational small molecules, using the novel compound 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride as a case study. While this compound is structurally intriguing, its biological targets and specificity profile are largely uncharacterized. As such, it presents an ideal scenario for outlining a rigorous, multi-pronged approach to target identification and off-target profiling.

We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that researchers, scientists, and drug development professionals can adapt to their own compounds of interest. This guide will compare and contrast various state-of-the-art methodologies, providing the technical details and conceptual understanding necessary to generate a robust specificity profile.

The Compound in Focus: this compound

This compound is a synthetic organic compound featuring a thiazole ring, a common scaffold in many biologically active molecules, including a number of approved kinase inhibitors.[1] The presence of a reactive chloromethyl group suggests potential for covalent interactions, while the chlorophenyl moiety can influence binding affinity and selectivity.[2] Given the prevalence of the thiazole core in kinase inhibitors, a primary hypothesis to investigate would be its potential interaction with the human kinome.

A Phased Approach to Specificity Profiling

A thorough assessment of specificity should not rely on a single method but rather a combination of orthogonal assays that provide complementary information. We advocate for a phased approach, beginning with broad, unbiased screening to identify potential targets, followed by more focused, quantitative validation in both biochemical and cellular contexts.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: In Vitro Target Validation & Selectivity cluster_2 Phase 3: Cellular Target Engagement & Specificity Broad Kinome Screen Broad Kinome Screen Biochemical IC50 Determination Biochemical IC50 Determination Broad Kinome Screen->Biochemical IC50 Determination Chemoproteomics (Kinobeads) Chemoproteomics (Kinobeads) Chemoproteomics (Kinobeads)->Biochemical IC50 Determination Competitive Binding Assays Competitive Binding Assays Biochemical IC50 Determination->Competitive Binding Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical IC50 Determination->Cellular Thermal Shift Assay (CETSA) Cell-Based Phosphorylation Assays Cell-Based Phosphorylation Assays Competitive Binding Assays->Cell-Based Phosphorylation Assays Cellular Thermal Shift Assay (CETSA)->Cell-Based Phosphorylation Assays Hypothesis Generation Hypothesis Generation Hypothesis Generation->Broad Kinome Screen Hypothesis Generation->Chemoproteomics (Kinobeads)

Caption: A phased workflow for assessing compound specificity.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting partners without prior bias. This is crucial for novel compounds where the primary target is unknown.

Large-Scale Kinase Panel Screening

Given that the thiazole moiety is a common feature in kinase inhibitors, an initial screen against a broad panel of kinases is a logical starting point.[3] Several commercial services offer screening against hundreds of kinases, providing a rapid assessment of a compound's interaction landscape across the kinome.[4][5][6]

Experimental Rationale: This approach provides a percentage of inhibition for each kinase at a fixed concentration of the test compound, allowing for the identification of initial "hits." It's a cost-effective method to quickly survey a large and therapeutically important class of enzymes.

Data Presentation: The results are typically presented as a percentage of inhibition, which can be visualized in a "kinome map" to highlight the most potently inhibited kinases.

Chemoproteomics: The Kinobeads Approach

For a more unbiased view that is not limited to kinases, chemoproteomic methods are invaluable. The "Kinobeads" technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich for ATP-binding proteins, including a large portion of the kinome, from a cell lysate.[7][8][9]

Experimental Rationale: By incubating the cell lysate with our test compound prior to the Kinobeads pulldown, we can identify which proteins are competed off the beads. This competition binding assay, coupled with quantitative mass spectrometry, allows for the identification and quantification of direct targets in a complex proteome.[9] This method has the advantage of assessing binding to endogenously expressed proteins in a near-native state.[8]

Workflow Diagram:

G Cell Lysate Cell Lysate Test Compound Incubation Test Compound Incubation Cell Lysate->Test Compound Incubation Kinobeads Pulldown Kinobeads Pulldown Test Compound Incubation->Kinobeads Pulldown LC-MS/MS Analysis LC-MS/MS Analysis Kinobeads Pulldown->LC-MS/MS Analysis Target Identification Target Identification LC-MS/MS Analysis->Target Identification

Caption: The Kinobeads experimental workflow.

Phase 2: In Vitro Target Validation and Quantitative Selectivity

Once a list of potential targets has been generated, the next step is to validate these interactions and quantify the compound's potency and selectivity using purified components.

Biochemical IC50 Determination

For each putative kinase target identified in Phase 1, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This is a standard measure of a compound's potency.[10]

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, and the test compound (this compound) at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a fixed concentration of ATP (often at the Km value for each specific kinase to allow for a fair comparison of intrinsic affinities).[11]

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Detection: Quantify substrate phosphorylation. Common methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[11]

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using phospho-specific antibodies in formats like HTRF or ELISA.[12]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Selectivity Analysis

To understand the selectivity of our compound, we will compare its IC50 value for the primary target(s) against its IC50 values for a panel of off-targets.

Data Presentation: Selectivity Table

Target KinaseIC50 (nM) for this compoundSelectivity Ratio (IC50 Off-target / IC50 Primary Target)
Primary Target A 15 1
Off-Target B35023.3
Off-Target C1,20080
Off-Target D>10,000>667

This is a hypothetical data table for illustrative purposes.

A higher selectivity ratio indicates a greater degree of specificity for the primary target. A commonly accepted threshold for a "selective" inhibitor is a 30- to 100-fold difference in potency between the primary target and off-targets.

Phase 3: Cellular Target Engagement and Specificity

While in vitro assays are essential for determining biochemical potency, they do not guarantee that a compound will engage its target in a cellular environment. Cell-based assays are crucial for confirming target engagement and assessing specificity in a more physiologically relevant context.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying drug-target interactions in intact cells or cell lysates.[14][15][16] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[17]

Experimental Rationale: By heating cells treated with our test compound to a range of temperatures, we can assess the thermal stability of the target protein. If the compound binds to the target, the protein will remain soluble at higher temperatures compared to untreated cells. This provides direct evidence of target engagement.[18][19]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to an appropriate density and treat with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Workflow Diagram:

G Cell Treatment Cell Treatment Heating Step Heating Step Cell Treatment->Heating Step Cell Lysis Cell Lysis Heating Step->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Analysis Western Blot Analysis Centrifugation->Western Blot Analysis Melting Curve Generation Melting Curve Generation Western Blot Analysis->Melting Curve Generation

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Cell-Based Phosphorylation Assays

To confirm that target engagement translates into functional inhibition of a kinase's activity within the cell, it is essential to measure the phosphorylation of its known downstream substrates.

Experimental Rationale: If our compound inhibits the target kinase, we should observe a dose-dependent decrease in the phosphorylation of its substrate. This provides a functional readout of the compound's activity in a cellular signaling pathway.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment: Treat cells with increasing concentrations of this compound for an appropriate duration.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with a relevant growth factor or agonist to activate the target kinase.

  • Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blotting using a phospho-specific antibody for the substrate of interest and a total protein antibody for the substrate as a loading control.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each compound concentration.

Comparison of Specificity Assessment Methodologies

MethodTypeThroughputContextKey Information ProvidedLimitations
Kinase Panel Screen In Vitro (Biochemical)HighPurified enzymesBroad overview of kinome interactionsLacks cellular context; may not reflect in vivo potency
Kinobeads In Vitro (Chemoproteomic)MediumCell lysateUnbiased target identification in a near-native statePrimarily for ATP-competitive binders; misses allosteric inhibitors[8]
Biochemical IC50 In Vitro (Biochemical)Low to MediumPurified enzymesQuantitative potency (IC50)Lacks cellular context; requires purified components
CETSA Cell-Based (Biophysical)Low to MediumIntact cells/lysatesDirect evidence of target engagement in cells[20]Does not measure functional activity; requires specific antibodies
Phosphorylation Assay Cell-Based (Functional)Low to MediumIntact cellsFunctional inhibition of a signaling pathwayIndirect; requires knowledge of downstream substrates

Conclusion: Synthesizing a Comprehensive Specificity Profile

Assessing the specificity of a novel compound like this compound is a multifaceted process that requires a thoughtful and systematic application of orthogonal experimental techniques. By progressing from broad, unbiased screening to focused in vitro validation and finally to cell-based confirmation of target engagement and functional activity, researchers can build a high-confidence profile of a compound's molecular interactions.

This guide has outlined a robust workflow that emphasizes the rationale behind each experimental choice. Adherence to such a rigorous, self-validating approach is essential for the successful development of selective and safe therapeutic agents. The integration of biochemical, biophysical, and cell-based functional data provides the comprehensive understanding of specificity that is demanded by the complexities of drug discovery.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the quality and purity of such intermediates is paramount. The choice of analytical method directly impacts the integrity of downstream processes and the final active pharmaceutical ingredient (API).

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, grounding each protocol in the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Potentiometric Titration. Each method is evaluated against the core validation parameters to provide a clear, data-driven basis for selecting the most appropriate technique for your specific application, be it routine quality control, stability testing, or initial process development.

The Regulatory Bedrock: ICH Q2(R2) Guidelines

Before delving into specific methods, it is crucial to acknowledge the regulatory framework that governs analytical method validation. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3] Key validation characteristics that we will assess for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or excipients.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

The following sections will dissect each analytical technique through the lens of these validation parameters, supported by detailed protocols and comparative data.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity, making it the gold standard for assay and impurity determination. For a molecule like this compound, which contains chromophores (the thiazole and chlorophenyl rings), UV detection is the logical choice.

Causality of Method Design: A reversed-phase HPLC (RP-HPLC) method is proposed due to the non-polar nature of the molecule. A C18 column is selected for its versatility and strong hydrophobic retention. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure good peak shape and retention of the analyte. The acid suppresses the ionization of any residual silanol groups on the silica support, preventing peak tailing.

Experimental Protocol: HPLC-UV Method Validation
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 272 nm (based on typical absorbance for aminothiazole scaffolds)[6]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with mobile phase to get a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample to a target concentration of 50 µg/mL using the mobile phase.

  • Validation Procedure:

    • Specificity (Forced Degradation): Subject the analyte to stress conditions (acid, base, oxidation, heat, and photolysis) to generate potential degradation products.[7][8] The goal is to demonstrate that the peak for the intact analyte is well-resolved from any degradant peaks, thus proving the method is "stability-indicating."[9]

      • Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for 4 hours.

      • Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid drug to 105°C for 48 hours.

      • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

    • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 10, 25, 50, 75, 100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.

Visualization: HPLC-UV Validation Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_data Data Evaluation prep_std Prepare Reference Standard Solution hplc HPLC System (C18, UV 272 nm) prep_std->hplc prep_sample Prepare Sample and Stressed Samples prep_sample->hplc spec Specificity (Forced Degradation) hplc->spec lin Linearity (5 Concentrations) hplc->lin acc Accuracy (3 Levels, n=3) hplc->acc prec Precision (Repeatability & Intermediate) hplc->prec rob Robustness (Parameter Variation) hplc->rob eval Evaluate Peak Purity, Resolution, r², %RSD, %Recovery spec->eval lin->eval acc->eval prec->eval rob->eval report Validation Report eval->report

Caption: Workflow for HPLC-UV Method Validation.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC.[10] It relies on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Causality of Method Design: This method is viable because the compound possesses strong chromophores. The key is to select a solvent in which the analyte is soluble and that does not interfere with its absorbance spectrum. Methanol or ethanol are common choices. The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the analyte across the UV-Vis spectrum. This wavelength is then used for quantification to ensure maximum sensitivity and minimize minor interferences.

Experimental Protocol: UV-Vis Spectrophotometry Validation
  • Instrumentation and Parameters:

    • Instrument: Double-beam UV-Vis Spectrophotometer

    • Solvent (Blank): Methanol

    • λmax Determination: Scan a 10 µg/mL solution of the analyte from 400 nm to 200 nm to identify the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL solution in methanol.

    • Sample Solution: Prepare the test sample to a target concentration within the linear range (e.g., 10 µg/mL) using methanol.

  • Validation Procedure:

    • Specificity: This is the primary limitation of UV-Vis. The method cannot distinguish between the active analyte and any impurities or degradants that absorb at the same wavelength. Specificity can only be inferred by comparing the spectra of pure and degraded samples. A significant change in the spectral shape of a stressed sample indicates the presence of degradants, but it does not quantify them separately.

    • Linearity: Prepare a series of at least five concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution. Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo at three levels (80%, 100%, 120%). Analyze each in triplicate.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% concentration.

      • Intermediate Precision: Repeat the analysis on a different day.

    • Robustness: Assess the effect of small variations in the preparation of the standard and sample solutions.

Method 3: Potentiometric Titration

Titration is a classic analytical technique used for quantifying substances, particularly in their salt form.[11][12] For this compound, a non-aqueous acid-base titration can be employed. This method quantifies the hydrochloride salt by titrating it with a strong base in a non-aqueous solvent.

Causality of Method Design: Water can interfere with the titration of weak acids or bases, so a non-aqueous solvent system (e.g., a mixture of methanol and isopropanol) is used to enhance the acidic properties of the hydrochloride salt. A strong base like sodium hydroxide, dissolved in a compatible solvent, is used as the titrant. The endpoint is detected potentiometrically using a pH electrode, which provides a more objective and precise endpoint determination than a colorimetric indicator. This technique is often used for determining the purity of raw materials or APIs.[13][14]

Experimental Protocol: Potentiometric Titration Validation
  • Instrumentation and Reagents:

    • Instrument: Automatic Potentiometric Titrator with a combination glass pH electrode.

    • Solvent: Isopropanol:Methanol (1:1 v/v)

    • Titrant: 0.1 M Sodium Hydroxide in Methanol (standardized).

  • Standard and Sample Preparation:

    • Sample Preparation: Accurately weigh an appropriate amount of the sample (e.g., 150 mg) and dissolve it in 50 mL of the solvent mixture.

  • Validation Procedure:

    • Specificity: Similar to UV-Vis, titration lacks high specificity. It will titrate any acidic or basic species present in the sample, including acidic impurities or degradants. Therefore, its use is generally limited to samples of known high purity.

    • Linearity: Analyze different weights of the reference standard (e.g., 50, 100, 150, 200, 250 mg). Plot the volume of titrant consumed against the weight of the standard.

    • Accuracy: Analyze a certified reference standard and compare the determined purity with the certified value.

    • Precision:

      • Repeatability: Perform six replicate titrations of the same batch of sample.

      • Intermediate Precision: Repeat on a different day with freshly prepared titrant.

    • Robustness: Evaluate the effect of varying the solvent composition or the sample weight.

Comparative Analysis Summary

The choice of method depends heavily on the intended application. The table below summarizes the performance of each technique based on the validation parameters discussed.

Validation Parameter HPLC-UV UV-Vis Spectrophotometry Potentiometric Titration
Specificity Excellent (Can separate analyte from impurities and degradants)Poor (Cannot distinguish between compounds with similar spectra)Poor (Titrates all acidic/basic components)
Linearity (Typical r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 1.0% (Repeatability), < 2.0% (Intermediate)< 1.5% (Repeatability), < 2.5% (Intermediate)< 0.5% (Repeatability), < 1.0% (Intermediate)
Application Stability studies, final product release, impurity profiling, routine QCIn-process controls, dissolution testing, raw material identification (with caution)Purity assessment of raw materials and intermediates
Complexity & Cost HighLowMedium

Visualization: Method Selection Logic

Method_Selection node_result node_result start What is the Analytical Goal? q1 Need to separate analyte from impurities/degradants? start->q1 q2 Is it a high-purity raw material assay? start->q2 q3 Need a simple, rapid in-process check? start->q3 res_hplc Use HPLC-UV q1->res_hplc Yes res_titration Use Potentiometric Titration q2->res_titration Yes res_uv Use UV-Vis q3->res_uv Yes

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as crucial as its application. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are based on an analysis of the compound's structure, data from analogous compounds, and established chemical safety principles.

Part 1: Hazard Assessment & Chemical Profile

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. The molecule's structure incorporates several functional groups that dictate its reactivity and toxicological profile:

  • Chlorinated Aromatic System: The 3-chlorophenyl group renders the molecule a chlorinated organic compound. Such compounds are often persistent in the environment and can be toxic to aquatic life.[1][2] Improper incineration at low temperatures can lead to the formation of highly toxic dioxins and furans.

  • Thiazole Ring: A sulfur- and nitrogen-containing heterocycle. Combustion will generate toxic oxides of sulfur (SOx) and nitrogen (NOx) in addition to hydrogen chloride.

  • Chloromethyl Group: This functional group can act as an alkylating agent. While specific data on this compound is limited, analogous structures are known skin and eye irritants.[3]

  • Hydrochloride Salt: This makes the compound acidic. It is corrosive and can cause severe skin burns and serious eye damage, as seen in related thiazole derivatives.[1][2]

Based on safety data for structurally similar chemicals, the hazards of this compound can be inferred.

Table 1: Inferred Hazard Profile

Hazard Classification Category Associated Risks Source Analogy
Acute Toxicity, Oral Category 3 / 4 Toxic or harmful if swallowed. [1][2][4]
Skin Corrosion / Irritation Category 1B / 2 Causes severe skin burns and irritation. [1][2][3]
Serious Eye Damage Category 1 / 2A Causes serious eye damage or irritation. [1][2][3]
Respiratory Irritation STOT SE 3 May cause respiratory irritation. [1][4][5]
Genetic Defects Suspected Mutagen Suspected of causing genetic defects. [2]

| Aquatic Hazard (Long-term) | Category 2 / 4 | Toxic or harmful to aquatic life with long-lasting effects. |[1][2] |

Part 2: Immediate Actions & Spill Management

Proper personal protective equipment (PPE) is non-negotiable when handling this compound. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields or goggles.[1][3] All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[1][4]

In the event of a small, solid spill:

  • Evacuate & Secure: Cordon off the area to prevent entry from non-involved personnel.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.

  • Contain & Collect: Gently sweep up the solid material, avoiding dust formation.[1] Use an inert absorbent material like sand or vermiculite for any remaining residue.[6]

  • Package Waste: Place the collected material into a suitable, sealable, and clearly labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.

  • Wash Hands: Thoroughly wash hands after handling is complete.[1][3]

Part 3: The Core Disposal Protocol

Disposing of this chemical requires a multi-step approach focused on segregation, containment, and transfer to a licensed waste management professional. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7]

Step 1: Segregation and Containerization

This compound must be treated as a chlorinated organic solid hazardous waste .

  • Primary Container: Use the original manufacturer's container whenever possible. If not feasible, use a new, clean, and chemically compatible container with a secure, tight-fitting lid.

  • Waste Stream: Do not mix this waste with other waste streams, especially non-halogenated solvents or aqueous waste.[8] Mixing incompatible chemicals can lead to dangerous reactions and significantly increases disposal costs.

Step 2: Labeling for Safety and Compliance

Proper labeling is a critical safety and regulatory requirement. The waste container must be labeled clearly with:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The approximate quantity of waste.

  • The accumulation start date (the date the first particle of waste was placed in the container).

  • Relevant hazard pictograms: Corrosive (GHS05), Toxic (GHS06), and Environmental Hazard (GHS09) .

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage location must be:

  • Secure: Stored in a locked-up area to prevent unauthorized access.[4][9]

  • Cool and Dry: Kept in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[3][9]

  • Segregated: Stored away from incompatible materials, particularly strong oxidizing agents and bases.

Step 4: Final Disposal Pathway

The only environmentally responsible and legally compliant method for disposing of this compound is through a licensed and certified hazardous waste disposal company.[2][9]

  • Methodology: The standard and most effective technology for destroying chlorinated organic compounds is high-temperature incineration .[10] This process utilizes a chemical incinerator equipped with an afterburner and a scrubber system.[3] The high temperatures (typically >850°C) ensure complete destruction of the organic molecule, while the scrubber neutralizes the acidic gases (HCl, SOx, NOx) produced during combustion, preventing their release into the atmosphere.[10]

  • Regulatory Compliance: This process must be carried out in compliance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[11][12]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of this chemical waste.

G cluster_0 Immediate Handling cluster_1 Containment & Storage cluster_2 Final Disposal start Waste Generated (4-(Chloromethyl)-2-(3-chlorophenyl) thiazole hydrochloride) spill Small Spill? start->spill ppe Don Full PPE (Gloves, Goggles, Lab Coat) spill->ppe Yes segregate Segregate as Chlorinated Organic Solid Waste spill->segregate No (Bulk) collect Gently Sweep into Designated Container ppe->collect decon Decontaminate Area collect->decon decon->segregate container Use Secure, Compatible Container segregate->container label_waste Label Container Correctly (Name, Hazards, Date) container->label_waste store Store in Designated Cool, Dry, Secure Area label_waste->store contact Arrange Pickup by Licensed Hazardous Waste Contractor store->contact transport Manifest & Transport to TSDF* contact->transport dispose Final Disposal: High-Temperature Incineration with Scrubber System transport->dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.